t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate
Description
BenchChem offers high-quality t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-butyoxycarboxy-PEG4-para-Nitrophenyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO11/c1-22(2,3)34-20(24)8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-21(25)33-19-6-4-18(5-7-19)23(26)27/h4-7H,8-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKEYFIJHZKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
heterobifunctional linkers for antibody-drug conjugates
An In-Depth Technical Guide to Heterobifunctional Linkers for Antibody-Drug Conjugates
Authored by: Gemini, Senior Application Scientist
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[][][3] The linchpin of this tripartite system is the heterobifunctional linker, a component whose chemical architecture dictates the stability, pharmacokinetics (PK), efficacy, and toxicity profile of the entire construct.[4][5][6] This guide provides a comprehensive exploration of heterobifunctional linker technology, moving beyond a simple catalog of chemical structures to explain the causal relationships between linker design and therapeutic performance. We will dissect the strategic choice between cleavable and non-cleavable linkers, detail the critical conjugation chemistries, provide validated experimental protocols, and outline the analytical techniques required to ensure the integrity and homogeneity of the final ADC product. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of ADC design and optimization.
The Central Paradigm: Balancing Systemic Stability with Targeted Payload Release
The fundamental challenge in ADC development is to create a conjugate that remains inert and stable in systemic circulation, thereby preventing the premature release of its highly toxic payload, which could lead to severe off-target toxicity.[7][8] However, upon internalization into the target cancer cell, this same linker must efficiently release the payload to exert its cytotoxic effect.[][7][9] The linker is, therefore, not a passive spacer but a dynamic modulator of the ADC's therapeutic index.[10][11] Heterobifunctional linkers are designed with two distinct reactive moieties: one to covalently attach to the antibody and another to connect to the cytotoxic payload, bridging these two functionally disparate components.[6]
The evolution from first- to third-generation ADCs has been largely driven by advances in linker technology, moving from relatively unstable designs to highly engineered structures that offer greater stability and more controlled release mechanisms.[7]
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
A Tale of Two Strategies: Cleavable vs. Non-Cleavable Linkers
The primary classification of linkers is based on their mechanism of payload release.[][13] This choice is a critical design decision that profoundly impacts the ADC's mechanism of action, efficacy, and potential for bystander killing.[6][13]
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in the bloodstream but are labile to specific triggers prevalent in the tumor microenvironment or within intracellular compartments like the lysosome.[][14] This strategy allows for the release of the payload in its original, highly potent form.
-
Protease-Sensitive Linkers: These are the most common type of cleavable linker used in clinically approved ADCs.[15] They typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), which is selectively cleaved by lysosomal proteases like Cathepsin B that are often upregulated in tumor cells.[6][15] The stability of the Val-Cit motif in circulation combined with its efficient cleavage in the lysosome provides a robust mechanism for targeted drug release.[16]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers utilize bonds, such as hydrazones, that are stable at physiological pH (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6][14] While effective, the development of more stable acid-cleavable linkers, like silyl ether-based linkers, has been necessary to improve their plasma stability and allow for their use with highly potent payloads.[17]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers leverage the significant redox potential difference between the extracellular space and the intracellular environment. Disulfide bonds remain stable in the bloodstream but are rapidly reduced by the high concentration of intracellular glutathione, releasing the thiol-containing payload.[6][18]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells, which is highly advantageous for treating heterogeneous tumors.[13][19][]
Non-Cleavable Linkers: Release via Antibody Catabolism
Non-cleavable linkers form a highly stable bond between the drug and the antibody.[][17] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following ADC internalization.[13][18]
This process results in the release of a payload still attached to the linker and the conjugating amino acid (e.g., lysine).[9][17] A primary consequence of this mechanism is that the resulting drug-linker-amino acid catabolite is often charged and membrane-impermeable, thus eliminating the bystander effect.[9] The advantage of this approach is generally higher plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[14][17] The classic example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (Kadcyla®).[14][17]
Caption: Contrasting payload release mechanisms for cleavable and non-cleavable linkers.
Core Conjugation Chemistries and Methodologies
The method used to attach the linker-payload to the antibody is as critical as the linker's release mechanism. The goal is to achieve a stable, covalent bond without disrupting the antibody's antigen-binding affinity.[]
Stochastic Conjugation: The Workhorse Approach
Early and many current ADCs utilize stochastic conjugation to native amino acid residues on the antibody, primarily lysines or cysteines.
-
Lysine Conjugation: The surface of a typical IgG antibody contains numerous lysine residues with primary amines that can be targeted for acylation, forming stable amide bonds. While robust, this method results in a highly heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites, which can complicate manufacturing and characterization.[22][23]
-
Cysteine Conjugation (Maleimide Chemistry): This is the most prevalent conjugation strategy.[] It involves the partial reduction of the antibody's interchain disulfide bonds to reveal reactive thiol (-SH) groups. A linker containing a maleimide functional group then reacts with these thiols via a Michael addition to form a stable thioether bond.[]
-
Causality & A Word of Caution: While widely used, the thiosuccinimide linkage formed can be susceptible to a retro-Michael reaction, particularly in the presence of circulating thiols like albumin.[8][25] This can lead to premature payload release. Significant research has focused on stabilizing this linkage, for instance, through transcyclization reactions or by exploring alternative conjugation chemistries like the Diels-Alder reaction.[26][27]
-
Site-Specific Conjugation: The Next Generation of Homogeneity
To overcome the heterogeneity of stochastic methods, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precisely defined DAR and conjugation location.[][][28] This enhanced control improves the ADC's PK profile, manufacturing consistency, and therapeutic index.[][29]
-
Engineered Cysteines (e.g., THIOMAB™): Specific amino acids in the antibody sequence are mutated to cysteines, creating unique, reactive "handles" for conjugation.[25][30]
-
Incorporation of Unnatural Amino Acids: Genetic engineering enables the incorporation of amino acids with unique functional groups (e.g., a keto group) that are orthogonal to the native amino acids, allowing for highly specific linker attachment.[][30][31]
-
Enzymatic Conjugation: Enzymes like microbial transglutaminase can be used to attach linker-payloads to specific glutamine residues on the antibody, offering high precision and mild reaction conditions.[3][32]
-
Click Chemistry: Bioorthogonal "click" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), provide a highly efficient and specific method for conjugating payloads to antibodies that have been pre-functionalized with a corresponding azide or cyclooctyne group.[25][33]
Caption: A generalized workflow for the synthesis of a cysteine-linked ADC.
Experimental Protocols: From Conjugation to Characterization
The trustworthiness of any ADC relies on robust and reproducible protocols. The following sections provide self-validating methodologies for the synthesis and characterization of a cysteine-linked ADC.
Protocol 1: Synthesis of a Cysteine-Linked ADC via Maleimide Chemistry
This protocol describes a standard method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[34]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water.[34]
-
Maleimide-activated linker-payload, dissolved in a compatible organic solvent like DMSO.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification buffer (e.g., PBS, pH 7.0).
-
Desalting columns (e.g., Sephadex G-25).[34]
-
Hydrophobic Interaction Chromatography (HIC) system.
Methodology:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of TCEP from the stock solution.[34]
-
Causality: TCEP is a potent, odorless reducing agent that selectively cleaves the interchain disulfide bonds, exposing the reactive thiol groups necessary for conjugation.
-
Incubate at 37°C for 1-2 hours with gentle agitation.[34]
-
Immediately remove excess TCEP using a pre-equilibrated desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Linker-Payload Conjugation:
-
Immediately add a 5- to 8-fold molar excess of the maleimide-linker-payload solution to the reduced antibody. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.[34]
-
Self-Validation: The reaction progress can be monitored by taking time-point samples and analyzing them via HIC to observe the formation of species with higher DARs.
-
-
Reaction Quenching:
-
Add a 3-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of linker-payload.
-
Incubate for 20 minutes at room temperature.
-
Causality: This step consumes any unreacted maleimide groups, preventing further non-specific reactions and improving the stability of the ADC.
-
-
Purification:
-
Purify the ADC mixture using an HIC column. This technique separates ADC species based on the hydrophobicity conferred by the conjugated payload.
-
Elute the different DAR species (DAR0, DAR2, DAR4, etc.) using a decreasing salt gradient.
-
Pool the fractions containing the desired ADC species and buffer exchange into a final formulation buffer.
-
Protocol 2: Characterization of Critical Quality Attributes (CQAs)
Thorough characterization is mandatory to ensure the ADC meets predefined quality standards.[35][36]
Materials:
-
Purified ADC sample.
-
Analytical chromatography systems (SEC, HIC, RP-HPLC).
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Methodology:
-
Determination of Average DAR and Drug Distribution (HIC):
-
Inject the purified ADC onto an HIC column (e.g., Butyl-NPR).
-
Elute with a decreasing salt gradient. The resulting chromatogram will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated by the weighted average of the peak areas.
-
Self-Validation: The resolution of peaks provides a direct measure of the homogeneity of the ADC preparation.
-
-
Analysis of Purity and Aggregation (SEC):
-
Inject the ADC onto a Size-Exclusion Chromatography (SEC) column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
The main peak represents the monomeric ADC. High molecular weight species (aggregates) will elute earlier.
-
Causality: Aggregation can impact efficacy and immunogenicity, so it is a critical quality attribute. The purity should typically be >95%.
-
-
Measurement of Free Drug Content (RP-HPLC):
-
Precipitate the protein from the ADC sample (e.g., with acetonitrile).
-
Centrifuge and analyze the supernatant using a Reversed-Phase HPLC (RP-HPLC) method calibrated with a standard of the free linker-payload.
-
This quantifies the amount of unconjugated, residual payload, which is a key indicator of manufacturing process efficiency and potential toxicity.
-
-
Confirmation of Molecular Weight and DAR (Mass Spectrometry):
-
For intact mass analysis, deglycosylate the ADC (e.g., with PNGase F) and analyze via LC-MS. The resulting mass spectrum will show a distribution of peaks corresponding to the different DAR species, confirming the results from HIC.
-
For more detailed analysis, the antibody can be fragmented (e.g., into light and heavy chains) to confirm the site of conjugation.
-
Data Presentation: A Comparative Overview of Analytical Techniques
Choosing the right analytical tool is essential for robust ADC characterization.[37][38][39]
| Analytical Technique | Parameter Measured | Key Insights & Rationale |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, Drug Load Distribution | The gold standard for DAR analysis of cysteine-linked ADCs. Separates based on hydrophobicity, providing a profile of different drug-loaded species.[38] |
| Size-Exclusion Chromatography (SEC) | Purity, Aggregation, Fragmentation | Assesses the structural integrity of the ADC. High levels of aggregates or fragments can compromise safety and efficacy.[37][39] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Free Drug Content, DAR (at subunit level) | Used to quantify residual small molecule impurities. Can also determine drug load on separated light and heavy chains after reduction.[38] |
| Mass Spectrometry (MS) | Molecular Weight, DAR Confirmation, Conjugation Site | Provides precise mass measurement to confirm conjugation and DAR distribution. Peptide mapping (LC-MS/MS) can identify the exact amino acid residues that were conjugated.[35][37] |
| UV-Vis Spectroscopy | Average DAR (estimate), Protein Concentration | A rapid but less precise method for estimating average DAR based on the absorbance of the antibody and the payload. Primarily used for concentration measurements.[37][38] |
Conclusion and Future Perspectives
The heterobifunctional linker is a cornerstone of modern ADC design, and its judicious selection and application are paramount to therapeutic success. The field is continually advancing, with a clear trajectory away from heterogeneous mixtures toward precisely engineered, homogeneous conjugates produced via site-specific technologies.[3][32] Future innovations will likely focus on novel cleavable triggers that are even more specific to the tumor microenvironment, linkers that can carry dual payloads to combat drug resistance, and linkers designed to improve the overall hydrophilicity and PK properties of ADCs.[15][40] As our understanding of the intricate interplay between antibody, linker, and payload deepens, we can expect the development of next-generation ADCs with even wider therapeutic windows and greater clinical impact.
References
-
Fu, Y., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link].
-
Vass, G., et al. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry, 23(6), 417-426. Available at: [Link].
-
Semantic Scholar. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Semantic Scholar. Available at: [Link].
-
Technology Networks. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Technology Networks. Available at: [Link].
-
Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available at: [Link].
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link].
-
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available at: [Link].
-
Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available at: [Link].
-
Fu, Z., et al. (2022). Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies. Cancer Letters, 545, 215829. Available at: [Link].
-
Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. Available at: [Link].
-
Technology Networks. (2025). What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook. Technology Networks. Available at: [Link].
-
Tsuchikama, K., et al. (2021). Chemical Site-Specific Conjugation Platform to Improve the Pharmacokinetics and Therapeutic Index of Antibody–Drug Conjugates. Molecular Pharmaceutics, 18(11), 4141-4153. Available at: [Link].
-
Creative Biolabs. (2021). Overview: Mechanism of Action of ADC. Creative Biolabs. Available at: [Link].
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link].
-
American Society of Clinical Oncology. (2023). Rise of Antibody-Drug Conjugates: The Present and Future. ASCO Publications. Available at: [Link].
-
BioPharm International. Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates. BioPharm International. Available at: [Link].
-
Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers. Available at: [Link].
-
Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link].
-
ResearchGate. Six different payload release mechanisms of anti-Her2 ADCs. ResearchGate. Available at: [Link].
-
AxisPharm. (2024). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: [Link].
-
Bar-On, O., et al. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Pharmaceutics. Available at: [Link].
-
Singh, A. P., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Bioconjugate Chemistry, 31(2), 216-224. Available at: [Link].
-
Pan, C. (2017). Site-Specific Antibody Conjugation for ADC and Beyond. Antibodies, 6(4), 16. Available at: [Link].
-
Labiotech.eu. (2025). The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. Labiotech.eu. Available at: [Link].
-
Hingorani, D. V. (2024). An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio. Expert Opinion on Biological Therapy, 24(1-2), 31-36. Available at: [Link].
-
Christie, R. J. (2016). Click Chemistry Conjugations. Methods in Molecular Biology, 1378, 23-33. Available at: [Link].
-
Streb, J., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(40), 12152-12156. Available at: [Link].
-
Rader, C., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2313-2319. Available at: [Link].
-
Creative Biolabs. Protocols. Creative Biolabs. Available at: [Link].
-
Mahipal, A., et al. (2024). Targeting Biliary Tract Cancers with Antibody–Drug Conjugates: Advances in Molecular Targets and Rational Combinations. Cancers, 16(2), 384. Available at: [Link].
-
Li, X., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(2), 204. Available at: [Link].
-
R Discovery. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. R Discovery. Available at: [Link].
-
Strop, P. (2016). Processes for Constructing Homogeneous Antibody Drug Conjugates. Bioconjugate Chemistry, 27(5), 1203-1213. Available at: [Link].
-
ADC Review. (2021). Novel Linker-Drug Technology Enables Antibody-Drug Conjugates with an Expanded Therapeutic Window. ADC Review. Available at: [Link].
-
JenKem Technology. (2020). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. JenKem Technology. Available at: [Link].
-
ResearchGate. Linker Design for Antibody–Drug Conjugates. ResearchGate. Available at: [Link].
Sources
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. veranova.com [veranova.com]
- 8. benchchem.com [benchchem.com]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotechinformers.com [biotechinformers.com]
- 19. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 25. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creativepegworks.com [creativepegworks.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What is an ADC Payload? | BroadPharm [broadpharm.com]
- 32. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. medchemexpress.com [medchemexpress.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. veranova.com [veranova.com]
- 36. adcreview.com [adcreview.com]
- 37. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. blog.crownbio.com [blog.crownbio.com]
- 39. pharmafocusamerica.com [pharmafocusamerica.com]
- 40. adcreview.com [adcreview.com]
p-Nitrophenyl Carbonates in Bioconjugation and Synthesis: A Technical Guide to Aminolysis and Carbamate Formation
Executive Summary
This technical guide analyzes the chemical reactivity of p-nitrophenyl carbonates (p-NPCs) with amines, a foundational reaction in bioconjugation, prodrug synthesis, and polymer chemistry. Unlike the more transient N-hydroxysuccinimide (NHS) esters, p-NPCs offer a distinct balance of hydrolytic stability and amine reactivity, yielding robust carbamate (urethane) linkages. This document details the kinetic mechanisms, provides self-validating experimental protocols, and contrasts p-NPC utility against other activated esters.[1]
Mechanistic Foundations: The Aminolysis Pathway[2]
The reaction between a p-nitrophenyl carbonate and a primary or secondary amine is a nucleophilic acyl substitution. However, unlike simple ester hydrolysis, kinetic studies reveal this process often proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (
Reaction Kinetics and The Tetrahedral Intermediate
The reaction is governed by the nucleophilicity of the amine and the leaving group ability of the p-nitrophenolate.
-
Nucleophilic Attack: The lone pair of the amine attacks the carbonyl carbon of the carbonate, forming the
intermediate. -
Proton Transfer & Breakdown: The breakdown of
can be rate-limiting.[2] For basic amines, the expulsion of the p-nitrophenolate leaving group ( ) is rapid. -
Irreversibility: The formation of the carbamate is driven by the resonance stabilization of the product and the thermodynamic stability of the released p-nitrophenolate anion.
Visualizing the Pathway
The following diagram illustrates the stepwise addition-elimination mechanism.
Figure 1: Stepwise mechanism of aminolysis. The release of the p-nitrophenolate anion provides a colorimetric readout.
Synthetic Utility & Comparative Analysis
The Stability-Reactivity Trade-off
p-NPCs are less reactive than NHS esters but significantly more stable in aqueous buffers. This makes them ideal for:
-
Slow-reacting amines: When the amine is sterically hindered or has a low
. -
Hydrolytic resilience: Processes requiring longer reaction times where NHS esters would degrade too quickly.
-
Prodrugs: The resulting carbamate linkage is stable in plasma but can be designed to degrade enzymatically.
Data Comparison: Activated Reagents
The table below contrasts p-NPCs with common alternatives used in drug development.
| Feature | p-Nitrophenyl Carbonate (p-NPC) | NHS Ester | Pentafluorophenyl (PFP) Ester |
| Linkage Formed | Carbamate (Urethane) | Amide | Amide |
| Hydrolytic Stability | High ( | Low ( | Moderate |
| Reactivity | Moderate | High | High |
| Monitoring | Self-Indicating (Yellow, 400 nm) | Requires HPLC/TLC | UV (non-visible) |
| Solubility | Organic solvents (DCM, DMF) | Water soluble (Sulfo-NHS) | Organic solvents |
| Primary Use | PEGylation, Prodrugs, Lipids | Protein Crosslinking | Peptide Synthesis |
Experimental Framework: A Self-Validating Protocol
This protocol describes the synthesis of a carbamate from an alcohol precursor via a p-NPC intermediate.
Phase I: Activation (Synthesis of the p-NPC)
Objective: Convert a target alcohol (R-OH) into an activated p-nitrophenyl carbonate.
-
Reagents: Dissolve R-OH (1.0 eq) and p-nitrophenyl chloroformate (1.2 eq) in anhydrous Dichloromethane (DCM) or THF.
-
Base Addition: Add Pyridine or Triethylamine (1.5 eq) dropwise at 0°C.
-
Causality: Low temperature prevents double-addition or decomposition. The base neutralizes the HCl byproduct.
-
-
Validation: Monitor by TLC. The starting alcohol spot should disappear.
-
Workup: Wash with dilute citric acid (to remove base) and brine. Dry over
.
Phase II: Conjugation (Aminolysis)
Objective: React the isolated p-NPC with the target amine (R'-NH2).
-
Setup: Dissolve p-NPC (1.0 eq) in DMF or DMSO (for proteins) or DCM (for small molecules).
-
Reaction: Add the amine (1.1–1.5 eq). If using a salt form of the amine, add 1.0 eq of DIPEA to deprotonate it.
-
Self-Validating Step (The "Yellow Flash"):
-
As the reaction proceeds, the solution must turn yellow due to the release of p-nitrophenol.
-
Quantification: Dilute an aliquot in pH 8.5 buffer and measure Absorbance at 400–405 nm .
-
Calculation: Use the extinction coefficient of p-nitrophenolate (
) to calculate reaction conversion percentage in real-time.
-
-
Quenching: Once conversion >95%, add a scavenger (e.g., ethanolamine) to consume excess carbonate if purification is difficult.
Experimental Workflow Diagram
Figure 2: Operational workflow for carbamate synthesis using p-NPCs.
Troubleshooting & Optimization
-
Problem: No Yellow Color.
-
Problem: Hydrolysis Competition.
-
Cause: Water present in organic solvents or pH too high (>10).
-
Solution: Use anhydrous DMF/DMSO.[4] Keep pH between 8.0 and 9.0.
-
-
Problem: Purification Difficulty.
-
Cause:p-Nitrophenol is difficult to remove from hydrophobic products.
-
Solution: Wash organic layer repeatedly with saturated Sodium Bicarbonate (p-nitrophenol is water-soluble as the phenolate salt) or use size-exclusion chromatography for bioconjugates.
-
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference).
-
Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate. International Journal of Chemical Kinetics. Retrieved from [Link]
-
RSC Advances. (2016). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Boc-PEG4-pNP Carbonate
Introduction: The Strategic Advantage of Boc-PEG4-pNP Carbonate in ADC Synthesis
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted therapeutics, merging the antigen specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug.[1] The linker, the molecular bridge connecting these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetic profile, and therapeutic index.[2] Among the diverse array of available linkers, Boc-PEG4-pNP carbonate has emerged as a versatile and advantageous building block for ADC development.
This heterobifunctional linker incorporates three key elements:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust and temporarily masked amine functionality.[3] This protecting group is stable under a variety of reaction conditions but can be selectively and cleanly removed under mild acidic conditions, enabling a controlled and sequential conjugation strategy.[4][5]
-
A Tetraethylene Glycol (PEG4) Spacer: The discrete PEG4 unit is a hydrophilic spacer that imparts several beneficial properties to the ADC.[6] It enhances aqueous solubility, which is particularly crucial when working with hydrophobic payloads, thereby mitigating the risk of aggregation.[7][8] Furthermore, the PEG spacer can improve the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, potentially leading to a longer circulation half-life.[9][]
-
A p-Nitrophenyl (pNP) Carbonate Reactive Group: This activated carbonate moiety provides an efficient and specific means of conjugation to primary amines, such as the surface-exposed lysine residues on a monoclonal antibody. The reaction proceeds under mild conditions to form a stable carbamate linkage.[11][12]
This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-PEG4-pNP carbonate in the synthesis of ADCs. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to optimize these methods for their specific applications.
Core Principle of the Method
The synthesis of an ADC using Boc-PEG4-pNP carbonate follows a logical, two-stage conjugation strategy. The first stage involves the reaction of the p-nitrophenyl carbonate group of the linker with the lysine residues of the antibody. This is followed by a purification step to remove excess linker. In the second stage, the Boc protecting group is removed to expose a primary amine, which is then available for conjugation to a payload that has been appropriately activated.
mAb [label="Monoclonal Antibody (mAb)"]; Linker [label="Boc-PEG4-pNP Carbonate"]; Payload [label="Activated Payload"]; Intermediate [label="mAb-PEG4-Boc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotected [label="mAb-PEG4-NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_ADC [label="Final ADC", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
mAb -> Intermediate [label="Lysine Conjugation\n(Carbamate bond formation)"]; Linker -> Intermediate; Intermediate -> Deprotected [label="Boc Deprotection\n(Acidic Conditions)"]; Deprotected -> Final_ADC [label="Payload Conjugation"]; Payload -> Final_ADC; }
Workflow for ADC synthesis using Boc-PEG4-pNP carbonate.
Experimental Protocols
PART 1: Conjugation of Boc-PEG4-pNP Carbonate to a Monoclonal Antibody
This protocol details the initial conjugation of the linker to the antibody via the reaction between the pNP carbonate and lysine residues.
Materials and Equipment:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Boc-PEG4-pNP Carbonate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Borate buffer (50 mM, pH 8.5) or PBS (pH 7.4)
-
Quenching solution: Tris or Glycine (1 M, pH 8.0)
-
Dialysis or Tangential Flow Filtration (TFF) system for purification
-
UV-Vis Spectrophotometer
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS, pH 7.4. This can be achieved by dialysis or using a desalting column.
-
Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm and the antibody's specific extinction coefficient.
-
-
Linker Preparation:
-
Prepare a stock solution of Boc-PEG4-pNP carbonate in anhydrous DMF or DMSO. The concentration will depend on the desired linker-to-antibody molar ratio. A typical starting concentration is 10-20 mM. Note: This solution should be prepared fresh just before use.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., borate buffer). This slightly basic pH facilitates the deprotonation of the lysine ε-amino groups, enhancing their nucleophilicity.[13]
-
Calculate the required volume of the Boc-PEG4-pNP carbonate stock solution to achieve the desired molar excess (typically 5-20 fold molar excess over the antibody).
-
Add the calculated volume of the linker solution dropwise to the stirring antibody solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. The reaction progress can be monitored by analyzing aliquots over time.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution such as Tris or glycine to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the mAb-Linker Conjugate:
-
Remove the excess linker and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) with multiple buffer changes, or by using a TFF system.
-
The purified mAb-PEG4-Boc conjugate should be stored under appropriate conditions (e.g., 4°C or -20°C).
-
PART 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine on the conjugated linker.
Materials and Equipment:
-
Purified mAb-PEG4-Boc conjugate
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system (as in Part 1)
Protocol:
-
Deprotection Reaction:
-
Carefully add a pre-determined amount of TFA to the mAb-PEG4-Boc conjugate solution to achieve a final concentration that is sufficient for deprotection (typically 10-50% v/v, this needs to be optimized for each antibody to avoid denaturation). The deprotection mechanism involves the acid-catalyzed cleavage of the carbamate bond.[4][14]
-
Incubate the reaction on ice for 15-30 minutes. The reaction time should be minimized to prevent potential damage to the antibody.[15]
-
-
Neutralization:
-
Immediately neutralize the reaction mixture by adding a neutralization buffer to bring the pH back to a physiological range (pH 7.0-7.5).
-
-
Purification of the Deprotected Conjugate:
-
Promptly purify the mAb-PEG4-NH2 conjugate using dialysis or TFF to remove TFA and other small molecules.
-
PART 3: Payload Conjugation and Final ADC Characterization
This section provides a general outline for the final conjugation step and the essential characterization of the resulting ADC. The specific protocol for payload conjugation will depend on the nature of the payload and its activation chemistry.
General Protocol for Payload Conjugation:
-
The purified and deprotected mAb-PEG4-NH2 is now ready for conjugation to an activated payload (e.g., a payload with an NHS-ester or other amine-reactive group).
-
The reaction is typically carried out in a suitable buffer (e.g., PBS, pH 7.4) for a specified time and temperature.
-
After the reaction, the final ADC is purified to remove any unreacted payload and other impurities.
Characterization of the Final ADC:
A thorough characterization of the final ADC is crucial to ensure its quality and consistency.[16] Key analytical techniques include:
| Parameter | Analytical Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (MS)[17][18] | To determine the average number of drug molecules conjugated to each antibody, which is a critical quality attribute (CQA) affecting efficacy and safety.[19] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC)-HPLC[20] | To assess the presence of high molecular weight aggregates and fragments. |
| Molecular Weight | Mass Spectrometry (Intact MS, Reduced MS)[21][22] | To confirm the identity of the ADC and the distribution of different drug-loaded species. |
| Conjugation Site | Peptide Mapping (LC-MS/MS) | To identify the specific lysine residues that have been conjugated. |
| Potency | In vitro cell-based assays | To determine the biological activity of the ADC. |
ADC [label="Final ADC Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAR [label="DAR Determination\n(HIC-HPLC, MS)"]; Purity [label="Purity & Aggregation\n(SEC-HPLC)"]; Identity [label="Identity & Mass\n(Mass Spectrometry)"]; Potency [label="Biological Activity\n(Cell-based Assays)"]; Release [label="Release Testing", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
ADC -> DAR; ADC -> Purity; ADC -> Identity; ADC -> Potency; DAR -> Release; Purity -> Release; Identity -> Release; Potency -> Release; }
Key analytical characterization steps for the final ADC.
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Ensure the pH of the antibody solution is optimal for lysine reactivity (pH 8.0-8.5).
-
Increase the molar excess of the Boc-PEG4-pNP carbonate linker.
-
Confirm the reactivity of the linker by testing it with a small amine-containing molecule.
-
-
Antibody Aggregation:
-
Incomplete Boc Deprotection:
-
Increase the concentration of TFA or the reaction time, but be mindful of potential antibody denaturation.
-
Ensure rapid and efficient neutralization and purification post-deprotection.
-
-
Heterogeneity of the Final ADC:
Conclusion
Boc-PEG4-pNP carbonate is a highly effective and versatile linker for the synthesis of antibody-drug conjugates. Its unique combination of a protected amine, a hydrophilic PEG spacer, and an amine-reactive pNP carbonate allows for a controlled and stepwise approach to ADC construction. By following the detailed protocols and considering the key analytical characterization steps outlined in these application notes, researchers can confidently and efficiently produce well-defined ADCs for preclinical and clinical development. The principles and methodologies described herein provide a solid foundation for the successful application of this valuable tool in the advancement of targeted cancer therapies.
References
-
Verma, R., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
-
Flygare, J. A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(5), 646-653. [Link]
-
Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(5), 729. [Link]
-
Waters Corporation. (2020). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]
-
Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6345-6353. [Link]
-
Debaene, F., et al. (2022). Analysis of ADCs by Native Mass Spectrometry. Methods in Molecular Biology, 2447, 239-253. [Link]
-
Levin, H. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 28(6). [Link]
-
Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
Singh, S. K., et al. (2024). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Journal of Pharmaceutical Sciences, 113(7), 2025-2043. [Link]
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved from [Link]
-
Agilent Technologies. (2017). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of ADCs by Native Mass Spectrometry. Retrieved from [Link]
-
BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]
-
Joubert, N., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(6), 557. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
MolecularCloud. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
-
ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]
-
Agilent Technologies. (2016). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram]. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
-
Um, I. H., et al. (2009). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 7(18), 3799-3804. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Retrieved from [Link]
-
Um, I. H., et al. (2009). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 7(18), 3799-3804. [Link]
-
ResearchGate. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. Retrieved from [Link]
-
MDPI. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
Sources
- 1. adcreview.com [adcreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. adcreview.com [adcreview.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 9. mdpi.com [mdpi.com]
- 11. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. agilent.com [agilent.com]
- 21. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. researchgate.net [researchgate.net]
- 24. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for characterizing Boc-PEG4-pNP carbonate products
An In-Depth Guide to the Analytical Characterization of Boc-PEG4-pNP Carbonate
Abstract
This comprehensive application note provides a detailed framework for the analytical characterization of Boc-PEG4-pNP Carbonate, a critical heterobifunctional and monodisperse PEG linker used extensively in bioconjugation and drug development. For researchers, scientists, and process development professionals, rigorous quality control of such reagents is paramount to ensure the reproducibility, efficacy, and safety of the final conjugate products. We present a multi-technique approach, grounded in established scientific principles, that combines Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind the chosen methodology and provides detailed, field-proven protocols for structural verification, purity assessment, and functional group identification.
Introduction: The Critical Role of Boc-PEG4-pNP Carbonate in Bioconjugation
Boc-PEG4-pNP Carbonate is a polyethylene glycol (PEG) linker distinguished by its precise length (four ethylene glycol units), ensuring monodispersity, which is a significant advantage over traditional, polydisperse PEG reagents.[1] It features two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a p-nitrophenyl (pNP) activated carbonate. This architecture allows for a controlled, sequential conjugation strategy.
The p-nitrophenyl carbonate group is a reactive ester that readily undergoes nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on proteins, to form a highly stable urethane (carbamate) linkage.[2][3][4] The Boc-protected amine serves as a stable placeholder, which can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation steps. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic profile of the resulting bioconjugate.
Given its role as a fundamental building block, verifying the identity, purity, and structural integrity of Boc-PEG4-pNP Carbonate is a non-negotiable prerequisite for its use in any application. An impure or incorrectly identified linker can lead to failed conjugations, the generation of complex and difficult-to-purify product mixtures, and compromised biological activity. The following sections detail a robust analytical workflow to ensure the quality of this reagent.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete profile of a molecule like Boc-PEG4-pNP Carbonate.[5] A synergistic approach is required, where each technique provides a unique and complementary piece of information. The overall workflow involves using spectroscopy to confirm the chemical structure and functional groups (NMR, FTIR), chromatography to assess purity (HPLC), and mass analysis to verify the molecular weight (MS).
Caption: A multi-technique workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to create a complete proton and carbon "map" of the molecule, confirming the presence and connectivity of the Boc, PEG, and pNP moieties.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Accurately weigh and dissolve 5-10 mg of the Boc-PEG4-pNP Carbonate sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]
-
Instrumentation : Utilize a 400 MHz (or higher field) NMR spectrometer for optimal resolution and sensitivity.[6]
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse experiment.
-
Scans : Acquire 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay : Use a 1-5 second delay between scans.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).
-
Scans : Acquire 1024 or more scans as needed for adequate signal.[6]
-
Relaxation Delay : Use a 2-second delay.
-
Data Interpretation: Expected Chemical Shifts
The resulting spectra should be referenced, phased, and baseline-corrected. The chemical shifts and integrations must align with the expected values for the target structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Functional Group | Assignment | Predicted ¹H Shift (ppm) | Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| Boc Group | -C(CH ₃)₃ | ~1.45 (s) | 9H | ~28.4 |
| -C (CH₃)₃ | - | - | ~80.5 | |
| Boc NH | ~5.1 (br s) | 1H | - | |
| PEG Chain | Boc-NH-CH ₂- | ~3.30 (q) | 2H | ~40.3 |
| -CH ₂-CH₂-O- (next to NH) | ~3.55 (t) | 2H | ~70.1 | |
| -O-CH ₂-CH ₂-O- (internal) | ~3.65-3.75 (m) | 10H | ~70.3 - 70.6 | |
| -O-CH ₂-CH₂-O- (next to carbonate) | ~3.80 (t) | 2H | ~69.2 | |
| -CH₂-C H₂-O-C=O | ~4.45 (t) | 2H | ~67.5 | |
| pNP Group | Ar-H (ortho to -OCOO) | ~7.40 (d) | 2H | ~121.8 |
| Ar-H (ortho to -NO₂) | ~8.28 (d) | 2H | ~125.3 | |
| Ar-C (ipso to -OCOO) | - | - | ~151.5 | |
| Ar-C (ipso to -NO₂) | - | - | ~145.5 | |
| Carbonates | Boc C =O | - | - | ~156.1 |
| | pNP C =O | - | - | ~152.4 |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic compounds like PEG linkers.[][9] The technique separates the main product from starting materials, by-products, and other impurities based on differences in polarity, allowing for accurate quantification of purity by peak area percentage.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation : Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like acetonitrile. Further dilute to a working concentration of 0.1-0.5 mg/mL using the initial mobile phase composition.[6]
-
Instrumentation : A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions : The following conditions serve as a robust starting point and can be optimized as needed.
Table 2: Recommended RP-HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size[6] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (for p-nitrophenyl group) and 220 nm (for general impurities) |
| Injection Volume | 10 µL |
Data Interpretation
The purity of the sample is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram. A high-purity sample (typically ≥95%) should exhibit a single major peak with minimal secondary peaks.
Mass Spectrometry (MS): Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) provides definitive confirmation of the compound's identity by measuring its molecular weight with high accuracy.[6] This technique is particularly sensitive and is essential for verifying that the correct molecule has been synthesized.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (10-100 µg/mL) in a solvent suitable for ESI, such as a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.[6]
-
Instrumentation : An ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[10]
-
Acquisition Parameters :
-
Ionization Mode : Positive ion mode.
-
Mass Range : Scan from m/z 150 to 1000.
-
Analysis : Look for characteristic adducts of the parent molecule.
-
Data Interpretation
The analysis should focus on identifying the m/z values corresponding to the expected molecular ions. Due to the nature of ESI and the presence of trace alkali metals, it is common to observe multiple adducts.
Table 3: Expected Molecular Ions for Boc-PEG4-pNP Carbonate (C₂₁H₃₁NO₁₀)
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₂₁H₃₁NO₁₀ | 457.1948 |
| [M+H]⁺ | C₂₁H₃₂NO₁₀⁺ | 458.2026 |
| [M+Na]⁺ | C₂₁H₃₁NNaO₁₀⁺ | 480.1846 |
| [M+K]⁺ | C₂₁H₃₁KNO₁₀⁺ | 496.1585 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. It works by measuring the absorption of infrared radiation by the sample's molecular bonds, with each bond type vibrating at a characteristic frequency. This method serves as an excellent qualitative check for the presence of the carbonate, carbamate, ether, and nitro groups.
Experimental Protocol: ATR-FTIR
-
Sample Preparation : If the sample is a liquid or oil, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, press a small amount firmly onto the crystal.
-
Instrumentation : A standard FTIR spectrometer with an ATR accessory.
-
Acquisition : Collect the spectrum over a range of 4000-600 cm⁻¹.
Data Interpretation
The resulting spectrum should display absorption bands characteristic of the key functional groups in the molecule.
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| 2975-2850 | C-H stretch | Aliphatic (PEG & Boc) |
| ~1775 | C=O stretch | p-Nitrophenyl Carbonate [11] |
| ~1715 | C=O stretch | Boc Carbamate [12][13] |
| ~1525 | N-O asymm. stretch | Nitro Group |
| ~1345 | N-O symm. stretch | Nitro Group |
| ~1250 | C-O-C asymm. stretch | PEG Ether |
| ~1110 | C-O-C symm. stretch | PEG Ether |
Conclusion
The comprehensive analytical characterization of Boc-PEG4-pNP Carbonate is a critical quality control step that underpins its successful application in research and drug development. The orthogonal suite of techniques described—NMR for structure, HPLC for purity, MS for identity, and FTIR for functional group confirmation—provides a self-validating system to ensure the material meets the highest standards. By adhering to these detailed protocols, researchers can proceed with confidence, knowing that their foundational bioconjugation reagents are of verified quality, leading to more reliable and reproducible outcomes.
References
-
Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. [Link]
-
Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. [Link]
-
Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters. [Link]
-
Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. ResearchGate. [Link]
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
-
Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters. PubMed. [Link]
-
1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... ResearchGate. [Link]
-
FTIR peak assignment for the studied systems. ResearchGate. [Link]
-
Absorption bands carbonate characteristic by FTIR. ResearchGate. [Link]
-
FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. [Link]
-
Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces. PMC. [Link]
-
Identification of carbonates as additives in pressure-sensitive adhesive tape substrate with Fourier transform infrared spectroscopy (FTIR) and its application in three explosive cases. PubMed. [Link]
-
Linker (hydroxy terminated PEG) is activated to PEG-p-nitrophenyl.... ResearchGate. [Link]
-
PEGylation reagents. Interchim. [Link]
-
Novel reactive PEG for amino group conjugation. RSC Publishing. [Link]
-
PEG PNP Carbonate. Glycomindsynth. [Link]
-
Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. [Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
-
1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Novel reactive PEG for amino group conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to Calculating Molar Excess for Amine-Reactive PEGylation using Boc-PEG4-pNP Carbonate
Introduction: The Role of Precision PEGylation in Modern Drug Development
Polyethylene glycol (PEG)ylation is a cornerstone chemical strategy for enhancing the therapeutic properties of biomolecules. The covalent attachment of PEG chains can significantly improve the solubility, stability, and pharmacokinetic profile of proteins, peptides, and small-molecule drugs, while simultaneously reducing their immunogenicity[1][]. Among the diverse portfolio of PEGylation reagents, amine-reactive linkers are particularly prevalent due to the abundance of primary amines (e.g., lysine ε-amines and N-termini) on the surface of proteins[3].
Boc-PEG4-pNP carbonate is a discrete PEG (dPEG®) reagent that offers precise control over the modification process. It features:
-
A tert-butyloxycarbonyl (Boc) protected amine , providing a latent functional group for subsequent, orthogonal conjugation steps following deprotection[4][5].
-
A uniform tetraethylene glycol (PEG4) spacer , which enhances aqueous solubility and provides a flexible, defined-length connection[4][6].
-
A p-nitrophenyl (pNP) carbonate reactive group, which targets primary amines to form a highly stable carbamate (urethane) linkage[7][8].
The success of any conjugation strategy hinges on achieving the desired degree of labeling (DOL). Insufficient PEGylation may fail to confer the intended therapeutic benefits, whereas excessive modification can compromise the biological activity of the parent molecule[1]. The principal method for controlling the DOL is the careful adjustment of the molar ratio of the PEGylation reagent to the target molecule. This guide provides the theoretical basis, a detailed step-by-step protocol, and field-proven insights for calculating and optimizing the molar excess of Boc-PEG4-pNP carbonate for your specific application.
Scientific Principles: The Chemistry of Controlled Conjugation
The Reaction Mechanism: Acylation of Primary Amines
The core reaction is a nucleophilic acyl substitution. A primary amine on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pNP carbonate. This results in the formation of a stable carbamate bond and the release of the p-nitrophenoxide anion, a good leaving group whose release can often be monitored spectrophotometrically.
The Rationale for Molar Excess
In a typical chemical synthesis, reactants might be combined in stoichiometric (1:1) amounts. However, in bioconjugation, a molar excess of the modifying reagent is almost always required[3][9]. This is due to several competing factors:
-
Reaction Kinetics: Using an excess of the PEG reagent increases its concentration, driving the reaction forward and ensuring a higher yield of the desired conjugate in a reasonable timeframe.
-
Hydrolysis: The pNP carbonate group is susceptible to hydrolysis in aqueous buffers, especially at the alkaline pH required for the reaction. This competing reaction consumes the active reagent. A molar excess ensures that enough active reagent remains to modify the target molecule sufficiently.
-
Steric Hindrance: Not all primary amines on a protein are equally accessible[9]. Some may be buried within the protein's tertiary structure. A higher concentration of the PEG reagent can help overcome steric barriers to modify these less accessible sites.
The key is to find the "sweet spot"—a molar excess that achieves the target DOL without leading to excessive, non-specific modification or product aggregation. This is typically determined empirically for each unique biomolecule.
The Role of the Boc Protecting Group
The Boc group is an acid-labile protecting group[10][11]. It remains stable under the neutral to slightly alkaline conditions (pH 7.2-8.5) used for the pNP carbonate conjugation. This allows for the selective modification of primary amines on the target molecule first. Subsequently, the Boc group can be efficiently removed using a moderately strong acid like trifluoroacetic acid (TFA) to reveal a new primary amine on the PEG linker, which can then be used for a second conjugation reaction[12][13].
Experimental Protocol: Amine Modification of a Model Protein
This protocol provides a detailed methodology for conjugating Boc-PEG4-pNP carbonate to a model protein (e.g., Bovine Serum Albumin, BSA) and serves as a template for other amine-containing molecules.
Required Materials and Reagents
-
Target Molecule: Protein, peptide, or small molecule with at least one primary amine (e.g., BSA).
-
PEGylation Reagent: Boc-PEG4-pNP Carbonate.
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer, pH 8.0-8.5.
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system with appropriate molecular weight cutoff (MWCO) membrane[14].
-
Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, HPLC, Mass Spectrometer (e.g., MALDI-TOF).
Pre-Reaction Setup & Calculations
Scientist's Note: Boc-PEG4-pNP carbonate is moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use.
-
Prepare Target Molecule Solution:
-
Dissolve your target molecule in the reaction buffer to a known concentration (e.g., 5 mg/mL).
-
Determine the molar concentration.
-
Formula: Molarity (mol/L) = [Concentration (g/L)] / [Molecular Weight ( g/mol )]
-
-
-
Prepare PEG Reagent Stock Solution:
-
Dissolve a known mass of Boc-PEG4-pNP Carbonate (MW: 487.5 g/mol ) in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
-
-
The Molar Excess Calculation (Worked Example):
-
Objective: Conjugate BSA (MW ≈ 66,500 g/mol ) at a 10-fold molar excess of the PEG reagent in a 1 mL reaction volume.
-
Step A: Calculate Moles of BSA:
-
BSA concentration = 5 mg/mL = 5 g/L
-
Moles of BSA = (5 g/L) / (66,500 g/mol ) = 7.52 x 10⁻⁵ mol/L
-
In 1 mL (0.001 L), Moles of BSA = 7.52 x 10⁻⁸ mol
-
-
Step B: Calculate Moles of PEG Reagent Needed:
-
Desired Molar Excess = 10x
-
Moles of PEG = Moles of BSA * 10
-
Moles of PEG = (7.52 x 10⁻⁸ mol) * 10 = 7.52 x 10⁻⁷ mol
-
-
Step C: Calculate Volume of PEG Stock Solution to Add:
-
PEG Stock Concentration = 100 mM = 0.1 mol/L
-
Volume (L) = Moles / Molarity
-
Volume (L) = (7.52 x 10⁻⁷ mol) / (0.1 mol/L) = 7.52 x 10⁻⁶ L
-
Volume to Add = 7.52 µL
-
-
Reaction and Purification Workflow
The entire process, from calculation to final product, can be visualized as a clear workflow.
Caption: Experimental workflow for PEGylation using Boc-PEG4-pNP Carbonate.
Step-by-Step Conjugation Procedure
-
Initiate Reaction: Add the calculated volume (7.52 µL in our example) of the Boc-PEG4-pNP carbonate stock solution to the protein solution.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring or rocking. The optimal time should be determined empirically. Reaction progress can be monitored by taking aliquots over time and analyzing them via HPLC or LC-MS[15][16].
-
Quench: Add the quenching solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl to the 1 mL reaction). Let it react for 30 minutes. This will consume any unreacted pNP carbonate.
-
Purify: Remove unreacted PEG reagent, the p-nitrophenol byproduct, and quenching agent from the conjugate.
-
For Proteins (>10 kDa): Size Exclusion Chromatography (SEC) is highly effective. Alternatively, diafiltration/ultrafiltration using a membrane with an appropriate MWCO (e.g., 10-30 kDa for BSA) can be used[14][17][18].
-
For Peptides/Small Molecules: Reversed-Phase HPLC (RP-HPLC) is typically the method of choice, as it separates based on hydrophobicity, which is altered by the addition of the PEG chain[].
-
-
Analyze: Characterize the purified conjugate.
-
SDS-PAGE: PEGylated proteins will show a size shift (appear larger) compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the conjugate's molecular weight and can resolve different degrees of labeling (mono-, di-, tri-PEGylated species, etc.)[20].
-
HPLC: Can be used to assess purity and quantify the extent of conjugation[21][22].
-
Data Presentation: Optimizing Molar Excess
The optimal molar excess is application-dependent. The following table provides recommended starting points for optimization. The goal is to correlate the molar excess with the resulting Degree of Labeling (DOL) to create a predictable system.
| Target Molecule Type | Typical Molar Excess Range (Reagent:Molecule) | Target DOL | Key Considerations & Causality |
| Small Molecule (with a single amine) | 1.5 - 5 fold | 1 | A small excess is often sufficient to drive the reaction to completion. Higher excess may complicate purification. |
| Peptide | 5 - 20 fold | 1 - 2 | The number and accessibility of amine groups (N-terminus and Lysine residues) will dictate the required excess. |
| Protein / Antibody | 5 - 50 fold | 2 - 8 | A wider range is needed due to the large number of surface lysines with varying reactivity and accessibility. Start with a titration (e.g., 5x, 10x, 20x) to find the optimal ratio for the desired DOL[23]. |
Trustworthiness: Self-Validation and Troubleshooting
A robust protocol is a self-validating one. The analytical steps described above are crucial for confirming the outcome of your experiment.
-
If DOL is too low:
-
Increase the molar excess of the Boc-PEG4-pNP carbonate.
-
Increase the reaction time.
-
Ensure the reaction pH is optimal (8.0-8.5). A pH below 7.5 can significantly slow the reaction due to protonation of the primary amines.
-
-
If DOL is too high or aggregation occurs:
-
Decrease the molar excess.
-
Decrease the reaction time.
-
Consider lowering the protein concentration to reduce intermolecular crosslinking.
-
-
Post-Deprotection (If performed): After treating the conjugate with an acid like TFA to remove the Boc group, verify the deprotection using mass spectrometry, which will show a mass loss of 100.12 Da.
By systematically adjusting the molar excess and using analytical techniques to verify the results, researchers can achieve a reproducible and controlled PEGylation process tailored to their specific needs.
References
-
Boc Protection - Common Conditions - Organic Chemistry. Available at: [Link]
-
Best purification method of a PEGylated peptide? - ResearchGate. Available at: [Link]
-
Purification of pegylated proteins - PubMed. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv - Springer Nature Experiments. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
(PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - ResearchGate. Available at: [Link]
-
p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC. Available at: [Link]
-
Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed. Available at: [Link]
-
General Frequently Asked Questions for Bioconjugation - CellMosaic. Available at: [Link]
-
Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
Bioconjugation Reaction Engineering and Kinetics Simulation Using Tenua - BioProcess International. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. p-Nitrophenyl carbonate Wang resin Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 8. m-PEG6-4-nitrophenyl carbonate, 678150-56-6 | BroadPharm [broadpharm.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creativepegworks.com [creativepegworks.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. bioprocessintl.com [bioprocessintl.com]
Application Notes & Protocols: A Guide to PROTAC Synthesis Using t-Butoxycarbonyl-PEG4-para-Nitrophenyl Carbonate
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][5]
The linker is far more than an inert spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's biological activity.[6][7] Linker characteristics profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[7][8] Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers.[3][9] Their inclusion enhances aqueous solubility, improves cell permeability, and provides the necessary flexibility to achieve a productive ternary complex conformation.[9][10]
This guide provides a detailed framework for the synthesis of PROTACs using a specific, versatile linker: t-butoxycarbonyl-PEG4-para-nitrophenyl carbonate (Boc-PEG4-pNP) . This linker offers several distinct advantages for PROTAC assembly:
-
Orthogonal Synthesis Strategy: The acid-labile Boc protecting group on one end and the amine-reactive p-nitrophenyl (pNP) carbonate on the other allow for a controlled, stepwise synthesis.[11] This prevents undesired side reactions and simplifies purification.
-
Defined Length and Polarity: The discrete PEG4 unit provides a defined length and hydrophilicity, which are crucial parameters for optimizing PROTAC performance.[7]
-
Reactive Leaving Group: The p-nitrophenyl carbonate is a highly reactive group that readily couples with primary or secondary amines on a POI ligand under mild conditions, releasing the easily detectable p-nitrophenolate anion.[12]
This document will detail the mechanism of action, provide step-by-step synthetic protocols, and offer expert insights into the practical application of Boc-PEG4-pNP for the rational design and assembly of novel PROTACs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function catalytically to induce protein degradation.[5][13] The process begins with the PROTAC molecule simultaneously binding to its target POI and an E3 ubiquitin ligase, forming the critical ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized by the 26S proteasome, which unfolds and degrades the target into small peptides. The PROTAC molecule is then released to initiate another degradation cycle.[13]
Caption: PROTAC-mediated protein degradation workflow.
Synthetic Strategy: A Stepwise Approach
The use of Boc-PEG4-pNP enables a robust and sequential approach to PROTAC synthesis. This strategy typically involves three main stages:
-
Conjugation to POI Ligand: The p-nitrophenyl carbonate end of the linker is reacted with a nucleophilic handle (typically a primary or secondary amine) on the POI-binding ligand ("warhead").
-
Boc Deprotection: The Boc protecting group is removed from the other end of the linker, revealing a free amine.
-
Conjugation to E3 Ligase Ligand: The newly exposed amine is coupled to the E3 ligase ligand, completing the PROTAC assembly.
This sequential approach is generally preferred as it allows for purification of the intermediate, simplifying the final purification step and improving overall yield.[14]
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols provide a general guideline. Optimal conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may vary depending on the specific properties of the POI and E3 ligase ligands. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent | Recommended Grade | Notes |
| POI Ligand (with primary/secondary amine) | >95% Purity | Must be soluble in the chosen reaction solvent. |
| Boc-PEG4-pNP Linker | >95% Purity | |
| E3 Ligase Ligand (e.g., Pomalidomide, VHL Ligand) | >95% Purity | Often requires activation of a carboxyl group for coupling. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Non-nucleophilic base for coupling reactions. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Common polar aprotic solvent for coupling reactions. |
| Dichloromethane (DCM) | Anhydrous | Common solvent for Boc deprotection. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Used for Boc deprotection.[15] |
| HATU / HBTU | Reagent Grade | Peptide coupling agents for final amide bond formation. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying organic layers. |
| Silica Gel | 230-400 mesh | For flash column chromatography. |
| HPLC Grade Solvents (Acetonitrile, Water) | HPLC Grade | For preparative HPLC purification. |
Protocol 1: Coupling of Boc-PEG4-pNP to the POI Ligand
This step involves the formation of a carbamate bond between the linker and an amine on the POI ligand. The p-nitrophenyl group is an excellent leaving group, facilitating the reaction.[12]
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add Boc-PEG4-pNP (1.1-1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture. The solution may turn a pale yellow color as p-nitrophenolate is released.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitoring the Reaction: Progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the POI ligand starting material and the appearance of the desired product mass.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure POI-PEG4-Boc intermediate.[5]
Protocol 2: Boc Deprotection
The acid-labile Boc group is efficiently removed using trifluoroacetic acid (TFA) to expose the terminal amine on the PEG linker.[11][16]
Procedure:
-
Dissolve the purified POI-PEG4-Boc intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to the solution to make a final concentration of 20-25% (v/v). For example, add 1 mL of TFA to 3-4 mL of the DCM solution.[15]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitoring the Reaction: Monitor by LC-MS for the disappearance of the Boc-protected starting material and the appearance of the deprotected product.
-
Work-up: Upon completion, remove the volatiles (DCM and excess TFA) under reduced pressure. It is often necessary to co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
The resulting crude POI-PEG4-NH₂•TFA salt is often used directly in the next step without further purification.
Protocol 3: Coupling to the E3 Ligase Ligand
The final step involves forming an amide bond between the deprotected amine of the linker-POI intermediate and a carboxylic acid on the E3 ligase ligand. Standard peptide coupling conditions are typically employed.[17]
Procedure:
-
To a solution of the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) (1.0-1.1 eq) in anhydrous DMF, add a peptide coupling reagent such as HATU (1.2 eq).
-
Add DIPEA (3.0-4.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the crude POI-PEG4-NH₂•TFA salt (1.0 eq) in a small amount of anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitoring the Reaction: Monitor the formation of the final PROTAC product by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The final PROTAC is typically purified to a high degree (>95%) using reversed-phase preparative HPLC.[18] The pure fractions are combined, the organic solvent is removed, and the remaining aqueous solution is lyophilized to yield the final product as a solid.[18]
Characterization and Quality Control
Ensuring the identity and purity of the final PROTAC is essential for accurate biological evaluation.[19]
| Analysis Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the final PROTAC. |
| High-Resolution MS (HRMS) | Accurate mass determination | Provides the exact mass, confirming the elemental composition of the molecule. |
| ¹H and ¹³C NMR | Structural confirmation | The spectra should show all expected signals with correct integrations and chemical shifts for the PROTAC.[18] |
| Analytical HPLC | Final purity assessment | Used to determine the final purity of the lyophilized product, typically aiming for >95%. |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 (Coupling) | - Insufficiently reactive amine on POI ligand.- Hydrolysis of the pNP carbonate. | - Increase reaction temperature (e.g., to 40-60 °C).- Ensure all reagents and solvents are strictly anhydrous.- Increase the equivalents of Boc-PEG4-pNP and/or base. |
| Incomplete Boc Deprotection (Step 2) | - Insufficient TFA or reaction time.- Acid-labile groups elsewhere in the molecule. | - Increase TFA concentration or extend the reaction time.- If other acid-sensitive groups are present, consider alternative milder deprotection methods, though TFA is standard for Boc.[20] |
| Low Yield in Step 3 (Final Coupling) | - Incomplete activation of the carboxylic acid.- Degradation of starting materials. | - Ensure coupling reagents are fresh.- Pre-activate the E3 ligase ligand for a longer period before adding the amine component.- Perform the reaction at 0 °C to room temperature to minimize potential side reactions. |
| Difficult Final Purification | - Presence of closely-related impurities.- Poor solubility of the PROTAC. | - Optimize the gradient for preparative HPLC.- Use a different stationary phase (e.g., C8 instead of C18).- Add modifiers like TFA or formic acid to the mobile phase to improve peak shape.- Lyophilize from a solvent system like acetonitrile/water or t-butanol/water. |
References
- BenchChem. The Role of PEG Linkers in PROTAC Design: A Technical Guide.
- BenchChem. Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol.
- Precise PEG. Linkers in PROTACs.
- BenchChem. A step-by-step guide for synthesizing a PROTAC with a pre-made linker.
- Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Online] Available at: [Link]
- Common Organic Chemistry. Boc Deprotection - TFA.
- JenKem Technology USA. PROTAC PEG Linkers.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
-
Schiedel, M., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Online] Available at: [Link]
- Fisher Scientific. Amine Protection / Deprotection.
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- BenchChem. Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Online] Available at: [Link]
- Adooq Bioscience. E3 Ligase Ligands.
- BenchChem. Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a PEG-Based Linker.
-
Jin, M., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie. [Online] Available at: [Link]
- ResearchGate. (A). Structure of E3 ligase ligands pomalidomide and VHL ligand as well...
- Frontiers. E3 ligase ligand optimization of Clinical PROTACs.
- Mtoz Biolabs. Degrader Design and Synthesis | PROTAC Service.
-
Jin, Y., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]
- BOC Sciences. One-Stop PROTAC Services.
- Biopharma Group. Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- MDPI. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies.
- ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Online] Available at: [Link]
-
Bej, R., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
- BroadPharm. t-Boc-N-amido-PEG4-amine.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. precisepeg.com [precisepeg.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharma.co.uk [biopharma.co.uk]
- 14. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
pH optimization for Boc-PEG4-pNP carbonate reactions
Application Note & Protocol
Topic: pH Optimization for High-Efficiency Bioconjugation using Boc-PEG4-pNP Carbonate
For: Researchers, scientists, and drug development professionals.
Introduction: Mastering Carbamate Linkages with Boc-PEG4-pNP Carbonate
Boc-PEG4-pNP carbonate is a heterobifunctional linker designed for precision bioconjugation. It features three key components: a tert-butyloxycarbonyl (Boc) protected amine for future modifications, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and a highly reactive p-nitrophenyl (pNP) carbonate for forming stable carbamate bonds with primary amines.[1] This reagent is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), where controlled, stepwise assembly is paramount.[2]
The success of the conjugation reaction hinges on a single, critical parameter: pH . The reaction pH governs a delicate balance between activating the target amine for nucleophilic attack and preventing the premature degradation of the linker via hydrolysis.[3][4] An improperly optimized pH can lead to dramatically reduced yields, significant side-product formation, and wasted reagents. This guide provides the foundational principles, a detailed experimental protocol for pH screening, and data interpretation strategies to empower researchers to achieve optimal reaction outcomes.
The Underlying Chemistry: A Tale of Two Nucleophiles
The covalent modification of a biomolecule (e.g., a protein) with Boc-PEG4-pNP carbonate is a nucleophilic acyl substitution reaction. The efficiency of this process is determined by the competition between the desired aminolysis reaction and the undesirable hydrolysis reaction.
The Desired Pathway: Aminolysis
The target of the reaction is typically a primary amine, such as the ε-amine of a lysine residue on a protein. For this amine to act as an effective nucleophile, it must be in its unprotonated, free-base form (-NH₂). The population of unprotonated amines is dictated by the Henderson-Hasselbalch equation and is highly dependent on the solution pH relative to the amine's pKa (for lysine, pKa ≈ 10.5).
-
At low pH (e.g., < 7.0): The amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺), significantly slowing or preventing the reaction.[3]
-
At optimal pH (typically 7.0-8.5): A sufficient concentration of the amine is deprotonated and nucleophilic, allowing it to efficiently attack the electrophilic carbonyl carbon of the pNP carbonate.[5] This forms a transient tetrahedral intermediate that collapses to yield a stable carbamate linkage and releases the p-nitrophenoxide leaving group.[3][6]
The Competing Pathway: Hydrolysis
The pNP carbonate linker is susceptible to hydrolysis by hydroxide ions (OH⁻), which are also potent nucleophiles. The concentration of hydroxide ions increases exponentially with pH.
-
At high pH (e.g., > 9.0): The rate of hydrolysis can become significant, competing with the aminolysis reaction.[4][7] This leads to the consumption of the Boc-PEG4-pNP carbonate reagent, reducing the final yield of the desired conjugate. The half-life of activated esters like pNP carbonates and NHS esters can decrease from hours at neutral pH to mere minutes at pH values above 8.5-9.0.[3][7]
The goal of pH optimization is therefore to find the "sweet spot" where the rate of aminolysis is maximized relative to the rate of hydrolysis.
Figure 1. The interplay of pH on reaction factors.
Experimental Protocol: Systematic pH Screening
This protocol provides a framework for conducting a small-scale pH screening experiment to identify the optimal conditions for your specific amine-containing molecule.
Materials & Reagents
-
Boc-PEG4-pNP Carbonate: (e.g., BroadPharm BP-22303 or equivalent)
-
Amine-containing substrate: (e.g., protein, peptide, or small molecule)
-
Buffers: Prepare 0.1 M stocks of the following. Crucially, avoid buffers containing primary amines like Tris, as they will compete in the reaction .[5]
-
Phosphate buffer (for pH 7.0, 7.5)
-
HEPES buffer (for pH 7.5, 8.0)
-
Sodium borate buffer (for pH 8.5, 9.0)
-
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the Boc-PEG4-pNP carbonate.
-
Reaction Monitoring Equipment:
-
UV-Vis Spectrophotometer and cuvettes/microplate reader.
-
(Recommended) HPLC or LC-MS system for detailed analysis.
-
-
Quenching Reagent: (e.g., 1 M Tris-HCl or hydroxylamine at pH 8.5)
Protocol 1: Reaction Setup
-
Prepare Reagent Stocks:
-
Accurately weigh and dissolve your amine-containing substrate in a suitable buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1-5 mg/mL for a protein).
-
Just before use, dissolve Boc-PEG4-pNP carbonate in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). pNP esters are susceptible to hydrolysis, so do not prepare aqueous stocks.[5]
-
-
Set Up Parallel Reactions:
-
Label a series of microcentrifuge tubes for each pH point to be tested (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).
-
For each pH, set up a "Reaction" tube and a "Control" (no amine) tube.
-
To each tube, add the appropriate buffer.
-
Add the amine-substrate solution to the "Reaction" tubes only.
-
Equilibrate all tubes to the desired reaction temperature (room temperature is a good starting point).
-
-
Initiate the Reaction:
-
Calculate the volume of the Boc-PEG4-pNP carbonate stock solution needed to achieve the desired molar excess (a 5- to 20-fold molar excess over the amine is a common starting point).[5]
-
Add the calculated volume of the pNP carbonate stock to each tube. Ensure the final concentration of the organic solvent (DMSO/DMF) is low, typically <10% v/v, to avoid denaturing protein substrates.
-
Mix gently and start a timer.
-
Protocol 2: Reaction Monitoring
The release of the p-nitrophenoxide byproduct provides a convenient real-time method for monitoring reaction progress, as it has a distinct yellow color and a strong absorbance maximum around 405 nm in alkaline solutions.[8][9]
-
UV-Vis Spectrophotometry:
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot from each reaction and control tube.
-
Dilute the aliquot in a basic buffer (e.g., pH 9 borate buffer) to ensure complete ionization of the released p-nitrophenol to the chromogenic p-nitrophenoxide ion.[9]
-
Measure the absorbance at ~405 nm.
-
The "Control" tubes will show the rate of reagent hydrolysis at each pH, while the "Reaction" tubes show the combined rate of hydrolysis and aminolysis. The difference between the two represents the progress of the desired conjugation.
-
-
LC-MS / HPLC Analysis (Endpoint):
-
After a set reaction time (e.g., 2 hours), quench the reactions by adding an excess of an amine-containing reagent like Tris or hydroxylamine to consume any remaining pNP carbonate.
-
Analyze the samples by reverse-phase HPLC or LC-MS. This is the most definitive method.[10]
-
Monitor the disappearance of the starting materials and the appearance of the desired conjugate product peak. Integration of these peaks allows for accurate quantification of the reaction yield.
-
Figure 2. Experimental workflow for pH optimization.
Data Interpretation & Results
The data gathered from the pH screening experiment should be tabulated to clearly visualize the effect of pH on reaction efficiency.
Table 1: Example Data from a pH Optimization Study
| pH | Reaction Time (min) | A₄₀₅ (Aminolysis + Hydrolysis) | A₄₀₅ (Hydrolysis Control) | Net A₄₀₅ (Aminolysis) | Conjugate Yield by HPLC (%) |
| 7.0 | 120 | 0.25 | 0.05 | 0.20 | 45% |
| 7.5 | 120 | 0.48 | 0.08 | 0.40 | 75% |
| 8.0 | 120 | 0.75 | 0.15 | 0.60 | 92% |
| 8.5 | 120 | 0.88 | 0.35 | 0.53 | 81% |
| 9.0 | 120 | 0.95 | 0.60 | 0.35 | 55% |
-
Interpretation: In this example, pH 8.0 represents the optimal condition. At pH values below 8.0, the reaction is slower due to lower amine nucleophilicity. Above pH 8.0, while the initial reaction rate appears high (judging by the total A₄₀₅), the contribution from hydrolysis increases dramatically, leading to a lower final yield of the desired product as confirmed by HPLC.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Incorrect Reaction pH: The pH is too low (amine is protonated) or too high (reagent hydrolyzed).[5] | Perform the pH screening protocol described above to find the optimal pH for your specific substrate. |
| Inactive PEG Reagent: The Boc-PEG4-pNP carbonate has hydrolyzed due to improper storage or handling (exposure to moisture). | Use a fresh vial of the reagent. Always dissolve it in anhydrous solvent immediately before use. | |
| Interfering Buffer Components: Use of amine-containing buffers like Tris or glycine.[5] | Switch to a non-nucleophilic buffer such as phosphate, HEPES, or borate. | |
| Multiple Products or Aggregation | Over-modification: The molar ratio of the PEG reagent is too high, leading to modification at multiple sites. | Perform a titration of the PEG reagent, testing several molar equivalents (e.g., 2x, 5x, 10x, 20x) to find the optimal ratio. |
| Low Protein Concentration: Reaction kinetics can be slow at very low concentrations, requiring longer reaction times which may lead to instability. | If possible, increase the concentration of the protein in the reaction mixture.[5] | |
| No Reaction | Boc-protected Amine: The target amine on your substrate is inadvertently protected (e.g., with a Boc group). | Ensure your target molecule has a free primary amine available for reaction. |
| Incorrect Reagent: Verification of the chemical structure and purity of the starting materials. | Confirm the identity and purity of both the substrate and the PEG linker using methods like NMR or MS.[11] |
Conclusion
The reaction between Boc-PEG4-pNP carbonate and primary amines is a powerful tool for bioconjugation, but its success is fundamentally governed by reaction pH. By understanding the competing relationship between aminolysis and hydrolysis, researchers can design and execute systematic optimization experiments. The protocols outlined in this guide provide a robust framework for identifying the optimal pH, thereby maximizing conjugation efficiency, minimizing side reactions, and ensuring the reproducible synthesis of well-defined bioconjugates for downstream applications in research and drug development.
References
- BenchChem. (2025). Common issues in PEGylation reactions and solutions. BenchChem Technical Support.
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem Technical Support.
- BenchChem. (2025). The Role of p-Nitrophenol as a Leaving Group: A Technical Guide. BenchChem Technical Support.
-
Wikipedia. (2023). 4-Nitrophenol. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation with Boc-Aminooxy-PEG4-NH2. BenchChem Technical Support.
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
- BenchChem. (2025). Technical Support Center: Monitoring Propargyl-PEG4-5-nitrophenyl carbonate Reactions. BenchChem Technical Support.
-
Yan, M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
Um, I. H., et al. (2008). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
minimizing non-specific binding in Boc-PEG4-pNP carbonate reactions
Technical Support Center: Bioconjugation Chemistry Division Subject: Optimizing Boc-PEG4-pNP Carbonate Ligation & Minimizing Non-Specific Binding
Introduction
Welcome to the technical support center. I am Dr. Aris, Senior Application Scientist. You are likely working with Boc-PEG4-pNP carbonate because you need a robust, heterobifunctional crosslinker to introduce a protected amine (via the Boc group) onto a protein or surface lysine.
The p-nitrophenyl (pNP) carbonate moiety is a "Goldilocks" reagent: it is more stable than an NHS-ester but more reactive than a standard carbamate. However, its unique chemistry presents a specific challenge: Hydrophobic Non-Specific Binding (NSB). The pNP leaving group is aromatic and hydrophobic; if not managed correctly, it (or the unreacted linker) will associate non-covalently with hydrophobic pockets on your protein, leading to "sticky" conjugates and high background noise.
This guide details how to drive specific covalent attachment while eliminating these non-specific interactions.
Module 1: Reaction Optimization (The "Specific" Binding)
To minimize non-specific binding, you must first maximize specific binding. If the reaction is inefficient, you are left with excess hydrophobic reagent that drives NSB.
Q: What is the optimal pH for this reaction?
A: The target window is pH 8.0 – 8.5 .
-
The Mechanism: The reaction relies on the nucleophilic attack of a deprotonated amine (Lysine
-amine, pKa ~10.5) on the carbonate carbonyl.[1][2] -
Why this pH?
-
< pH 7.5: The amine is protonated (
) and non-nucleophilic. Reaction rates plummet, leaving unreacted hydrophobic reagent to aggregate on your protein. -
-
pH 9.0:* Hydrolysis of the pNP carbonate competes significantly with aminolysis. You generate free p-nitrophenol (yellow) without conjugating the PEG linker.
-
-
-
Buffer Recommendation: 100 mM Sodium Borate or Phosphate buffer. Avoid amine-containing buffers (Tris, Glycine) during the coupling step, as they will compete with your protein.
Q: My protein precipitates upon adding the reagent. Is this NSB?
A: This is likely solvent-induced aggregation , a form of NSB.
-
The Cause: Boc-PEG4-pNP is lipophilic. It requires an organic solvent (DMSO or DMF) for initial solubilization. If you add a bolus of 100% DMSO stock to an aqueous protein solution, you create local "hotspots" of high organic concentration, causing protein denaturation and precipitation.
-
The Fix:
-
Dissolve Boc-PEG4-pNP in dry DMSO/DMF.
-
Dilute this stock slowly into your reaction so the final organic solvent concentration is < 10% (v/v) .
-
Pro-Tip: If your protein is sensitive, dilute the reagent further in your aqueous buffer immediately before adding it to the protein (do this quickly, as hydrolysis starts upon water contact).
-
Module 2: Post-Reaction Cleanup (Eliminating the "Sticky" Byproducts)
The reaction generates p-nitrophenol (the leaving group) as a byproduct. This small, yellow, aromatic molecule is a major source of non-specific binding in downstream assays.
Q: How do I remove the yellow color and unreacted linker?
A: You must actively quench and purify. Do not rely on passive dialysis alone for the hydrophobic pNP byproduct.
Protocol: The "Stop & Scrub" Method
-
Quench: Add 1M Glycine (pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Why: This forces the remaining pNP carbonates to react with glycine, converting them into highly soluble, small hydrophilic species that are easily dialyzed away.
-
-
Purify: Use Size Exclusion Chromatography (SEC/Gel Filtration) rather than simple dialysis.
-
Why: p-Nitrophenol can stick to dialysis membranes and slowly leach back into the protein solution. Desalting columns (e.g., PD-10, Zeba Spin) actively separate the small aromatic leaving group from the conjugate.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the specific pathway to the desired carbamate linkage versus the competitive hydrolysis pathway that leads to NSB.
Figure 1: Reaction pathway showing the generation of the specific carbamate conjugate versus the hydrophobic p-nitrophenol byproduct which must be removed to prevent NSB.
Troubleshooting & Data Analysis
Quantification Table: Using the "Yellow" to your advantage
The p-nitrophenol leaving group absorbs strongly at 405 nm . You can use this to calculate coupling efficiency before purification.[3]
| Parameter | Observation | Diagnosis | Action |
| Color (T=0) | Clear / Colorless | Reagent is intact. | Proceed with reaction. |
| Color (T=0) | Yellow | Reagent has hydrolyzed in storage. | Discard reagent. Do not use. |
| Color (T=End) | Faint Yellow | Low coupling efficiency. | Check pH (too low?) or Reagent age. |
| Color (T=End) | Bright Yellow | Good reaction progress. | Proceed to Quench/Purify.[4][5] |
| Precipitate | Cloudy White | Reagent crashing out. | Decrease organic solvent %; Add clean DMSO. |
FAQ: Rapid Fire
Q: Can I use Tris buffer for the reaction?
-
No. Tris contains a primary amine. It will react with the Boc-PEG4-pNP carbonate, consuming the reagent before it labels your protein. Use Phosphate, Borate, or Carbonate buffers.
Q: Why is my background signal high in ELISA after using this linker?
-
A: You likely have "sticky" p-nitrophenol adsorbed to your protein. Ensure you performed the Glycine Quench followed by Gel Filtration . Dialysis alone is often insufficient to remove the hydrophobic aromatic byproduct.
Q: How do I store the Boc-PEG4-pNP powder?
-
A: Store at -20°C under desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which instantly hydrolyzes the carbonate.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation).
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: Amine-Reactive Crosslinker Chemistry.
-
BroadPharm. PEG-pNP Carbonate Reagents: Reaction Conditions and Stability.
Sources
- 1. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc-PEG4-pNP Carbonate Ligation
Product: Boc-PEG4-pNP Carbonate Application: Heterobifunctional Crosslinking / PEGylation Topic: Overcoming Steric Hindrance & Hydrolysis Competition
The Mechanistic Basis: Why Sterics Matter
Boc-PEG4-pNP carbonate is a heterobifunctional linker used to conjugate amines (via the p-nitrophenyl carbonate) while protecting the other end (Boc-amine). The reaction relies on a nucleophilic attack by a target amine on the carbonate carbonyl.[1]
However, this system faces a fundamental tension: Reactivity vs. Stability.
-
The Steric Barrier: The tert-butyl (Boc) group is bulky. While the PEG4 spacer provides flexibility, the local environment of the carbonate—especially if the target amine is also bulky (e.g., secondary amines, proteins with buried lysines)—can severely retard the formation of the tetrahedral intermediate.
-
The Hydrolysis Trap: Water is a smaller nucleophile than most amines. If steric hindrance slows the amine attack, water (if present) will outcompete the amine, hydrolyzing the active ester into a "dead" alcohol and releasing p-nitrophenol.
Reaction Pathway & Failure Modes
The following diagram illustrates the competition between the desired aminolysis and the unwanted hydrolysis.
Figure 1: Kinetic competition in pNP carbonate ligation. Steric bulk on the amine slows the green pathway, allowing the red hydrolysis pathway to dominate if moisture is present.
Troubleshooting Guide: Diagnostics & Solutions
Use this table to diagnose issues based on experimental observations.
| Symptom | Probable Cause | Technical Insight | Corrective Action |
| Immediate bright yellow color upon mixing | Flash Hydrolysis | The pNP group is cleaving before the amine can react. Likely due to high pH (>9.0) or wet solvent. | Check Solvent: Use anhydrous DMF/DMSO (<50 ppm H₂O). Lower pH: Adjust to pH 8.0–8.2. |
| No color change (remains clear) | Protonated Amine | The target amine is fully protonated (NH₃⁺) and non-nucleophilic. | Adjust Base: Ensure pH is > pKa of the amine (typically >8.0). Add DIPEA (1.5–2.0 eq). |
| Slow yellowing, low yield (<40%) | Steric Hindrance | The amine is bulky (e.g., secondary amine) or buried. Kinetics are too slow to beat hydrolysis. | Increase Conc: Run reaction at high concentration (>10 mM). Catalysis: Add HOAt (cat.) or DMAP (careful, see FAQ). |
| Precipitation | Solubility Mismatch | The hydrophobic Boc/pNP groups are crashing out in aqueous buffer. | Co-solvent: Use 20–50% organic co-solvent (DMSO/DMF) to solubilize the linker. |
Optimized Protocol: The "Steric-Proof" Workflow
This protocol is designed for sterically demanding conjugations (e.g., secondary amines or hindered protein residues). It prioritizes kinetic favorability over hydrolysis.
Materials
-
Reagent: Boc-PEG4-pNP Carbonate.
-
Solvent: Anhydrous DMF or DMSO (stored over molecular sieves).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Buffer (if protein): 0.1 M Phosphate or Borate, pH 8.5. Avoid amine buffers (Tris, Glycine).
Step-by-Step Procedure
-
Preparation of Amine (Nucleophile):
-
Small Molecule: Dissolve amine in anhydrous DMF/DMSO. Add 2.0 equivalents of DIPEA to ensure deprotonation.
-
Protein:[2] Buffer exchange into pH 8.5 Phosphate buffer. If the protein tolerates it, add 10-20% DMSO to improve reagent solubility.
-
-
Reagent Solubilization (Critical):
-
Dissolve Boc-PEG4-pNP carbonate in anhydrous DMF/DMSO immediately before use.
-
Target Concentration: 50–100 mM (High local concentration drives the bimolecular reaction).
-
-
Initiation:
-
Add the Boc-PEG4-pNP solution to the amine solution.
-
Stoichiometry:
-
Simple Amines: 1.2 equivalents of pNP-carbonate.[3]
-
Hindered Amines: 2.0 – 3.0 equivalents.
-
Proteins: 10 – 20 molar excess (due to rapid hydrolysis in aqueous media).
-
-
-
Incubation & Monitoring:
-
Incubate at 25°C for 4–16 hours .
-
Steric Boost: If reacting with a secondary amine, heat to 37°C .
-
Visual Check: The solution must turn yellow (release of p-nitrophenolate,
= 400 nm). -
Quantification: Measure Absorbance at 400 nm. Using the extinction coefficient of p-nitrophenol (
at pH > 8), you can calculate exactly how much linker has reacted (or hydrolyzed).
-
-
Quenching:
-
Add excess Glycine or Tris buffer (pH 8.0) to scavenge remaining active esters.
-
Advanced Troubleshooting Logic
Use the following decision tree to navigate complex failure modes.
Figure 2: Logic flow for diagnosing yield issues. Note that yellow color confirms pNP release but does not guarantee conjugation (it could be hydrolysis).
Frequently Asked Questions (FAQ)
Q: Can I use DMAP to accelerate the reaction with hindered amines? A: Yes, but with caution. 4-Dimethylaminopyridine (DMAP) is a powerful nucleophilic catalyst that can accelerate carbonate aminolysis by forming a highly reactive acyl-pyridinium intermediate. However, if water is present, DMAP also catalyzes hydrolysis. Recommendation: Only use DMAP (0.1 eq) in strictly anhydrous organic solvents (DCM/DMF). Do not use it in aqueous buffers.
Q: Why is the pNP carbonate better than an NHS ester for this application? A: pNP carbonates generally have higher stability in aqueous buffers (pH < 7.5) compared to NHS esters, allowing for easier handling during purification. However, they are less reactive toward amines, which is why steric hindrance becomes a more prominent issue with pNP carbonates than with NHS esters [1].
Q: How do I remove the yellow p-nitrophenol byproduct? A: p-Nitrophenol is a small molecule.
-
For Protein Conjugates: Use size exclusion chromatography (Desalting column, PD-10) or dialysis. The yellow color will pass into the waste.
-
For Small Molecules: Perform an aqueous workup. Wash the organic layer with saturated sodium carbonate (Na₂CO₃) or 1M NaOH. The p-nitrophenol will become the water-soluble phenolate (bright yellow) and partition into the aqueous phase, leaving your product in the organic phase.
Q: My amine has a pKa of 9.5. Can I run the reaction at pH 7.0? A: No. At pH 7.0, <1% of your amine is unprotonated (nucleophilic). You must react at pH 9.0–9.5 or use a non-aqueous solvent with an organic base (DIPEA) to force the reaction.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Journal of Organic Chemistry.[4] [Link]
-
Park, Y., et al. (2012). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[5] Journal of Emerging Investigators. [Link]
Sources
Technical Support Center: Strategies for Scaling Up Boc-PEG4-pNP Carbonate Reactions
Welcome to the Technical Support Center for Boc-PEG4-pNP carbonate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for scaling up this critical bioconjugation reaction. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to successfully transition your small-scale successes to larger, more efficient production.
Section 1: Foundational Principles of the Boc-PEG4-pNP Carbonate Reaction
The Boc-PEG4-pNP carbonate is a heterobifunctional linker widely used for the covalent modification of primary and secondary amines on biomolecules, such as proteins, peptides, and small molecule drugs. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks the electron-deficient carbonyl carbon of the p-nitrophenyl carbonate, leading to the formation of a stable carbamate (urethane) linkage and the release of p-nitrophenol (pNP) as a byproduct.[1][2] The Boc-protecting group on the other end of the PEG linker allows for subsequent deprotection and further functionalization.
The release of the chromogenic p-nitrophenol allows for real-time reaction monitoring via UV-Vis spectroscopy, a significant advantage for process control.[1]
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism of Boc-PEG4-pNP carbonate with a primary amine.
Section 2: Troubleshooting Guide for Scale-Up (Q&A Format)
This section addresses common challenges encountered when scaling up Boc-PEG4-pNP carbonate reactions.
Low or Inconsistent Reaction Yield
Q: We are observing a significant drop in yield and batch-to-batch inconsistency since moving from a 1L to a 50L reactor. What are the likely causes?
A: This is a common and multifaceted problem in process scale-up. The primary culprits are often related to mass and heat transfer limitations that become more pronounced at larger scales.
-
Inadequate Mixing: In a larger vessel, achieving uniform distribution of reactants is more challenging. "Dead zones" with poor mixing can lead to localized areas of low reactant concentration, slowing down the reaction rate. The choice of impeller and agitation speed is critical. For instance, a simple paddle mixer that was sufficient for a small flask may be inadequate for a large tank, where a multi-impeller system combining radial and axial flow might be necessary to ensure homogeneity.[3][4][5]
-
Suboptimal Temperature Control: PEGylation reactions are often exothermic. In a large reactor, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[5][6] This can lead to temperature gradients within the reactor, with "hot spots" that can accelerate side reactions like hydrolysis of the pNP ester or degradation of sensitive biomolecules.
-
Inefficient Reagent Addition: The method of reagent addition becomes critical at scale. A slow, controlled addition of the Boc-PEG4-pNP carbonate solution is often preferred over a single bulk addition to maintain a consistent stoichiometry and temperature throughout the reaction.
Troubleshooting Steps:
-
Characterize Mixing Efficiency: Consider performing a mixing study using a tracer to identify dead zones and optimize impeller speed and design. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to simulate and predict mixing patterns in your specific reactor geometry.[3][7][8][9][10]
-
Improve Heat Transfer: Ensure your reactor's cooling system is adequate for the scale of the reaction. Monitor the internal temperature at multiple points to detect any temperature gradients. A well-designed reactor jacket and appropriate coolant flow rate are essential.[6]
-
Optimize Reagent Addition Strategy: Implement a controlled feed of the Boc-PEG4-pNP carbonate. This can be a linear or an exponential feed profile, depending on the reaction kinetics.
Increased Side Product Formation
Q: Since scaling up, we are seeing an increase in a major impurity identified as hydrolyzed Boc-PEG4-OH. How can we mitigate this?
A: The hydrolysis of the p-nitrophenyl carbonate to the corresponding carboxylic acid is a common side reaction, especially at higher pH and temperature.[11]
-
pH Control: The rate of hydrolysis of pNP esters increases significantly with pH. While the aminolysis reaction is also pH-dependent (the amine needs to be deprotonated to be nucleophilic), maintaining the pH within the optimal range is crucial. For reactions with primary amines, a pH range of 7.5-8.5 is often a good compromise.[12]
-
Temperature Management: As mentioned, poor heat transfer at larger scales can lead to localized hot spots, which will accelerate the rate of hydrolysis.
-
Reaction Time: Prolonged reaction times, especially at elevated pH and temperature, will favor hydrolysis.
Troubleshooting Steps:
-
Tighten pH Control: Implement a robust pH monitoring and control system. This may involve the use of an automated pH probe and a dosing system for acid or base to maintain the pH within a narrow range.
-
Optimize Reaction Time: Monitor the reaction progress closely using an in-line or at-line analytical technique (see Section 4). Quench the reaction as soon as it reaches completion to minimize the time for hydrolysis to occur.
-
Solvent Selection: While aqueous buffers are common, for certain substrates, the use of a co-solvent like DMSO or DMF can enhance the solubility of the reactants and potentially reduce the rate of hydrolysis.[13][14][15] However, the impact on the stability of the biomolecule must be carefully evaluated.
Challenges in Downstream Processing and Purification
Q: Our lab-scale purification method (preparative HPLC) is not feasible for the 50L scale. What are our options for large-scale purification?
A: Scaling up purification requires a shift from high-resolution, low-throughput methods to more scalable techniques.
| Purification Method | Principle | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Tangential Flow Filtration (TFF) / Diafiltration | Size-based separation using membranes | High throughput, cost-effective for removing small molecules (unreacted PEG, pNP, salts) | Not suitable for separating PEGylated product from unreacted protein of similar size.[16][] |
| Ion-Exchange Chromatography (IEX) | Separation based on charge | High capacity, good for separating species with different charge properties (e.g., native protein from PEGylated product).[][18] | Resolution may decrease with increasing degrees of PEGylation as the PEG chains can shield the protein's charge.[16][19] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Effective for separating molecules with significant size differences (e.g., PEGylated protein from unreacted small molecules).[][18] | Lower capacity and throughput compared to IEX; may not be economical for very large scales.[19] |
| Aqueous Two-Phase Systems (ATPS) | Partitioning between two immiscible aqueous phases | Highly scalable, can be operated continuously, and is cost-effective.[20][21] | Requires significant process development to find the optimal phase system for a specific product. |
Troubleshooting Steps:
-
Develop a Multi-Step Purification Strategy: A combination of methods is often most effective. For example, an initial TFF step to remove small molecule impurities, followed by IEX to separate the PEGylated product from the unreacted starting material.
-
Optimize Chromatography Parameters for Scale-Up: This includes selecting the appropriate resin with high binding capacity, optimizing the column dimensions, and adjusting the flow rate and gradient for efficient separation at a larger scale.
-
Consider Process Analytical Technology (PAT): Implementing PAT tools for real-time monitoring of the purification process can help to optimize fraction collection and ensure consistent product quality.[11][22][23]
Section 3: Scalable Experimental Protocols
The following protocols provide a starting point for scaling up your Boc-PEG4-pNP carbonate reaction. Note: These are generalized protocols and must be optimized for your specific molecule and equipment.
General Protocol for a 50L Scale Reaction
-
Reactor Preparation: Ensure the 50L reactor is clean, dry, and calibrated for temperature and pH monitoring.
-
Buffer Preparation: Prepare the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) and filter it into the reactor.
-
Substrate Addition: Dissolve the amine-containing substrate in the buffer within the reactor. Ensure complete dissolution and temperature equilibration.
-
PEG Reagent Preparation: In a separate vessel, dissolve the Boc-PEG4-pNP carbonate in a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Controlled Addition: Set up a pump to add the Boc-PEG4-pNP carbonate stock solution to the reactor at a controlled rate. The addition rate should be optimized to maintain a stable temperature.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples for HPLC analysis or by using an in-line UV-Vis probe to track the release of p-nitrophenol at ~400 nm.[20]
-
Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., a small molecule with a primary amine like Tris or glycine) to react with any remaining Boc-PEG4-pNP carbonate.
-
Downstream Processing: Proceed with the developed large-scale purification protocol.
Workflow for Scale-Up
Caption: A typical workflow for scaling up a Boc-PEG4-pNP carbonate reaction from lab to pilot scale.
Section 4: Process Analytical Technology (PAT) for Real-Time Monitoring and Control
Implementing PAT is crucial for a robust and reproducible large-scale process.[11][13][22][23]
-
In-line UV-Vis Spectroscopy: An in-line UV-Vis probe can continuously monitor the concentration of the p-nitrophenol byproduct, providing a real-time kinetic profile of the reaction. This data can be used to determine the reaction endpoint and trigger the quenching step automatically.[1]
-
At-line HPLC: An automated HPLC system can be set up to periodically draw samples from the reactor, perform a quick analysis, and provide data on the consumption of starting materials and the formation of the product and byproducts. This allows for more detailed monitoring than UV-Vis alone.[20]
-
In-line pH and Temperature Probes: These are essential for maintaining the critical process parameters within the desired range.
By integrating these PAT tools, you can move from a fixed-time process to a more dynamic, controlled process, leading to improved consistency and yield.
Section 5: Conclusion
Scaling up Boc-PEG4-pNP carbonate reactions presents a unique set of challenges that require a thorough understanding of both the reaction chemistry and chemical engineering principles. By focusing on key areas such as mixing, heat transfer, pH control, and developing a scalable purification strategy, researchers can successfully transition their processes from the lab to production. The implementation of Process Analytical Technology will further enhance process understanding and control, leading to a more robust, efficient, and reproducible manufacturing process.
References
- BenchChem Technical Support. (2025). Technical Support Center: Improving Low Coupling Yield with N-methyl-N-(t-Boc)-PEG4-acid. BenchChem.
-
Interchim. (n.d.). PEGylation reagents. Retrieved from [Link]
- Crafts, C., Bailey, B., Plante, M., & Acworth, I. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- BenchChem Technical Support. (2025). how to improve the yield of NH-bis(PEG4-Boc)
- O'Leary-Steele, C., et al. (2003). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Journal of the Chemical Society, Perkin Transactions 2, (11), 2259-2264.
- BenchChem Technical Support. (2025). Common side reactions and byproducts in Boc-Aminoxy-PEG4-OH chemistry. BenchChem.
- Li, K., et al. (2015). Using computational fluid dynamics to characterize and improve bioreactor performance. Biotechnology and Bioengineering, 112(8), 1591-1604.
- Wypych, G. (2012). Handbook of Solvents. ChemTec Publishing.
-
Slideshare. (2014, May 28). Computational fluid dynamics for chemical reactor design. Retrieved from [Link]
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins.
- Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: reaction engineering and separation issues. Chemical engineering science, 61(3), 924-939.
- BenchChem Technical Support. (2025). Hydrolysis of m-PEG7-4-nitrophenyl carbonate and its impact on efficiency. BenchChem.
-
JenKem Technology. (n.d.). Methoxy PEG Nitrophenyl Carbonate. Retrieved from [Link]
- Ranade, V. V. (2002). Computational flow modeling for chemical reactor engineering. Academic press.
- Dixon, A. G. (2020). Computational fluid dynamics for fixed bed reactor design. Annual review of chemical and biomolecular engineering, 11, 109-130.
- Moreno-Pérez, S., et al. (2016). Intense PEGylation of enzyme surfaces: Relevant stabilizing effects. Methods in enzymology, 570, 237-258.
- Geigert, J. (2013). The challenge of CMC regulatory compliance for biopharmaceuticals. Springer Science & Business Media.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
- Fonge, H., et al. (2022). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin.
- Santos, J. H. P. M., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54.
- Schneider, G., & Wibbeling, B. (2019). Batch reactor design optimization using computational fluid dynamics. In 2019 20th International Conference on Solid-State Sensors, Actuators and Microsystems & Eurosensors XXXIII (TRANSDUCERS & EUROSENSORS XXXIII) (pp. 1234-1237). IEEE.
- Lebrun, P., et al. (2022). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin.
- Rosa, P. A. J., et al. (2010). An integrated process combining the reaction and purification of PEGylated proteins. Green Chemistry, 12(11), 1997-2006.
-
Mettler-Toledo International Inc. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
- Sponchioni, M., et al. (2021). Design and economic investigation of a Multicolumn Countercurrent Solvent Gradient Purification unit for the separation of an industrially relevant PEGylated protein.
- BenchChem Technical Support. (2025). Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency. BenchChem.
- Rajan, K., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Polymers, 16(1), 123.
-
Gonçalves, J., & Caliceti, P. (2025, July 29). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program) [Video]. YouTube. [Link]
- Moghimi, S. M., et al. (2024). PEGylation technology: addressing concerns, moving forward. Journal of controlled release, 365, 1-6.
- Muttalib, N. A. A., et al. (2017). Effect of impeller design on the rate of reaction of hydrolysis in batch reactor. Chemical Engineering Transactions, 56, 1423-1428.
-
JenKem Technology. (n.d.). Activated PEGs for Amine PEGylation. Retrieved from [Link]
- Adris, A., & Caliceti, P. (2010). Biochemical and biopharmaceutical properties of PEGylated uricase. Journal of controlled release, 142(3), 390-397.
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
- Rashidi, H., & Varghese, O. P. (2016). Synthesis of four-arm poly (ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. Journal of Peptide Science, 22, S120-S120.
- Byrne, F. P., et al. (2022). Solvent replacement strategies for processing pharmaceuticals and bio-related compounds—A review. Molecules, 27(19), 6433.
- Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein journal of organic chemistry, 12(1), 2110-2117.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG PNP carbonate | BroadPharm [broadpharm.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational fluid dynamics for chemical reactor design | PPTX [slideshare.net]
- 9. scispace.com [scispace.com]
- 10. Computational Fluid Dynamics for Fixed Bed Reactor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. 生物制药中的实时监测与控制 [sigmaaldrich.com]
- 23. Towards Autonomous Operation by Advanced Process Control—Process Analytical Technology for Continuous Biologics Antibody Manufacturing [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Linker Stability: Carbamate vs. Amide Bonds in Bioconjugation
Welcome, fellow researchers and drug developers. In the intricate world of bioconjugation, particularly in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. A linker is not merely a tether; it is a critical component that dictates the stability, efficacy, and safety of the entire construct. Premature cleavage can lead to systemic toxicity, while a linker that is too robust may prevent the release of the therapeutic payload at the target site.
This guide provides an in-depth, objective comparison of two workhorse linkages in the bioconjugation toolkit: the carbamate bond and the famously resilient amide bond. We will move beyond simple definitions to explore the nuanced chemical principles governing their stability, backed by experimental data and validated protocols. Our goal is to equip you with the insights needed to make informed decisions in your linker design strategy.
The Fundamentals: Structural and Electronic Distinctions
At first glance, the carbamate (-O-CO-NH-) and amide (-CO-NH-) linkages appear structurally similar. However, the introduction of an oxygen atom adjacent to the carbonyl in the carbamate moiety introduces significant electronic perturbations that fundamentally alter its stability.
An amide bond's exceptional stability is derived from the efficient delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating a strong resonance structure with significant double-bond character.[1] This resonance lowers the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
In a carbamate, the adjacent oxygen atom also donates electron density to the carbonyl carbon. This "competing resonance" reduces the extent of the nitrogen's lone pair delocalization compared to an amide.[2] Consequently, the C-N bond in a carbamate has a lower rotational barrier and less double-bond character than its amide counterpart, rendering the carbonyl carbon more electrophilic and, thus, more susceptible to hydrolysis.[2][3]
Caption: Structural comparison of amide and carbamate bonds and their primary resonance contributors.
Comparative Stability Analysis: A Multi-Factorial Perspective
The stability of a bioconjugate linker must be evaluated under various conditions that simulate its journey from administration to target engagement. Here, we compare the performance of carbamate and amide linkages across chemical, enzymatic, and physiological environments.
Chemical Stability: The Impact of pH
The susceptibility of a linker to hydrolysis across a range of pH values is a critical stability parameter.
-
Amide Bonds: Amide bonds are famously resistant to hydrolysis under physiological conditions. At a neutral pH and 25°C, the half-life of an amide bond is estimated to be approximately 600 years, making it the gold standard for applications requiring long-term stability.[4][5]
-
Carbamate Bonds: Carbamates exhibit variable pH-dependent stability. They are generally stable in acidic conditions (pH 1-6).[6][7] However, as the pH becomes neutral and increasingly alkaline, they become susceptible to base-catalyzed hydrolysis.[7][8] This proceeds through a mechanism involving deprotonation of the nitrogen, followed by elimination of the aryloxide or alkoxide, which is often the rate-limiting step.[6] N,N-disubstituted carbamates are significantly more stable than their N-monosubstituted counterparts, which can be highly unstable at pH 7.4.[7]
Table 1: Comparative Hydrolytic Stability
| Linkage Type | Acidic pH (e.g., pH 5.0) | Neutral pH (e.g., pH 7.4) | Stability Rationale |
|---|---|---|---|
| Amide | Highly Stable | Exceptionally Stable (t½ ≈ 600 years)[4] | Strong resonance stabilization makes the carbonyl carbon less electrophilic. |
| Carbamate | Generally Stable[9] | Susceptible to hydrolysis, especially N-monosubstituted forms.[7] | Competing resonance increases the electrophilicity of the carbonyl carbon, making it prone to base-catalyzed hydrolysis. |
Enzymatic Stability: A Tale of Two Enzyme Classes
The biological milieu is rich with enzymes that can recognize and cleave specific chemical bonds.
-
Amide Bonds: As the fundamental linkage in peptides and proteins, amide bonds are the natural substrates for a vast array of proteases (e.g., cathepsins). This susceptibility can be a significant liability if the linker is intended to remain intact in circulation but can be cleverly exploited for targeted drug release within the lysosomal compartment of cancer cells, where cathepsin activity is high.[1][10]
-
Carbamate Bonds: Carbamates are generally resistant to proteases. However, their structural resemblance to esters makes them susceptible to cleavage by esterases (e.g., carboxylesterases), which are abundant in plasma and the liver.[3][11] This property makes carbamates less suitable for applications requiring prolonged circulatory half-life but potentially useful for prodrugs designed for rapid activation.[12]
In Vivo and Plasma Stability: The Ultimate Test
The culmination of chemical and enzymatic factors determines a linker's true stability in vivo. For ADCs, stability in plasma is a critical quality attribute, as premature drug release leads to off-target toxicity and reduced therapeutic index.[13]
-
Amide-linked bioconjugates generally exhibit high plasma stability, assuming the linker design does not inadvertently create a protease recognition site.
-
Carbamate-linked bioconjugates often show lower plasma stability due to the action of esterases.[14] This liability has led to the development of carbamate-based linkers with increased steric hindrance or electronic modifications to improve their metabolic stability in vivo.[14]
Experimental Protocols for Stability Assessment
Trustworthy data is the bedrock of good science. The following protocols provide robust, self-validating systems for quantifying and comparing the stability of your bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay via LC-MS
This protocol is the industry standard for evaluating the stability of bioconjugates in a physiologically relevant matrix. The primary goal is to quantify the amount of intact conjugate remaining over time.
Causality Behind Experimental Choices:
-
Matrix: Plasma (or whole blood for improved correlation) is used as it contains the relevant enzymes (esterases, proteases) and physiological pH that the bioconjugate will encounter in vivo.[15][16]
-
Temperature: Incubation is performed at 37°C to mimic body temperature.
-
Quenching: The reaction is stopped by adding cold acetonitrile. The cold temperature slows enzymatic activity, and the organic solvent denatures and precipitates the plasma proteins, effectively halting any further degradation.[17]
-
Analysis: LC-MS is the preferred analytical method. HPLC separates the intact conjugate from its metabolites and free drug, while MS provides definitive identification and quantification based on mass.[13][18]
Step-by-Step Methodology:
-
Preparation:
-
Thaw human (or other species) plasma in a 37°C water bath. Centrifuge at ~2000 x g for 10 minutes to remove cryoprecipitates.
-
Prepare a stock solution of your bioconjugate (e.g., 1 mg/mL) in a suitable buffer like PBS, pH 7.4.
-
-
Incubation:
-
In a microcentrifuge tube, spike the plasma with the bioconjugate stock solution to a final concentration of 100 µg/mL. Gently vortex to mix.
-
Immediately withdraw a t=0 aliquot (e.g., 50 µL) and transfer it to a new tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This is your t=0 sample.
-
Place the master incubation tube in a 37°C incubator.
-
-
Time Points:
-
At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), withdraw identical aliquots and quench them in the same manner as the t=0 sample.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
-
LC-MS Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples using a suitable Reverse-Phase HPLC (RP-HPLC) method coupled to a mass spectrometer.[19]
-
Monitor the peak area of the intact bioconjugate (identified by its mass-to-charge ratio) at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the intact conjugate at each time point to the peak area at t=0.
-
Plot the percentage of intact conjugate remaining versus time to determine its stability profile and calculate a half-life (t½).
-
Caption: Workflow for the in vitro plasma stability assessment of a bioconjugate.
Making the Choice: An Application-Driven Decision
The selection of a carbamate or amide bond should be driven by the specific requirements of your bioconjugate application. There is no universally "better" bond; there is only the "right" bond for the job.
-
Choose an Amide Bond When:
-
Maximum stability is paramount. For non-cleavable linkers in ADCs or bioconjugates intended for long circulation times, the amide bond is the undisputed choice.[20]
-
Protease-mediated cleavage is the desired release mechanism. The amide bond can be incorporated into a peptide sequence specifically designed for cleavage by lysosomal proteases like cathepsin B.
-
-
Choose a Carbamate Bond When:
-
A controlled, cleavable linker is needed. While less stable than amides, their susceptibility to chemical or enzymatic hydrolysis can be tuned.
-
Esterase-mediated cleavage is a viable release strategy. This is particularly relevant for certain prodrug designs.[3][21]
-
As a protecting group. Carbamates are widely used as protecting groups for amines in synthesis due to their stability under certain conditions and defined methods for cleavage.[22]
-
Caption: Decision flowchart for selecting between amide and carbamate linkers in bioconjugation.
Conclusion
The choice between a carbamate and an amide bond is a critical decision in the design of bioconjugates. The amide bond offers unparalleled stability, making it ideal for robust, non-cleavable linkers. The carbamate bond provides a more chemically labile option whose stability can be modulated, offering opportunities for controlled cleavage, albeit with inherent susceptibility to esterases.
A thorough understanding of their fundamental chemical properties, combined with rigorous experimental validation using standardized protocols, is essential for the rational design of effective and safe bioconjugate therapeutics. By carefully considering the specific stability requirements of your application, you can confidently select the linkage that will best serve your scientific and therapeutic goals.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]
-
Ghosh, A., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Glavič, P., & Sova, M. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 68(1), 1-15. [Link]
-
Guiso, M. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(8), 5877–5906. [Link]
-
Stasevych, M., & Novikov, V. (2020). The Amide Bond: A Key Functional Group in Modern Organic and Medicinal Chemistry. Chemistry of Heterocyclic Compounds, 56(12), 1504-1506. [Link]
-
Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315–337. [Link]
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European Journal of Medicinal Chemistry, 143, 599-621. [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Creative Biolabs. [Link]
-
Simoes, V., & Brocchini, S. (2015). Carbamate prodrugs. RSC Drug Discovery Series. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Domainex. [Link]
-
Amrita Vishwa Vidyapeetham. (2023). Trying to Copy the Nature–the Amide Bond. Amrita University News. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
Le, T. N., et al. (2021). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 13(1), 1983053. [Link]
-
Thompson, P., et al. (2017). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 8(10), 1035–1040. [Link]
-
Rady, J. M., et al. (2020). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Chemistry – A European Journal, 26(18), 4052-4057. [Link]
-
Fleming, R., et al. (2017). A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. Journal of Chromatography A, 1523, 166-174. [Link]
-
Pirolli, A., et al. (2019). Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry, 62(3), 1357–1377. [Link]
-
Arukala, R., et al. (2012). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. British Journal of Pharmacology, 165(8), 2694–2705. [Link]
-
Radzicka, A., & Wolfenden, R. (1995). A proficient enzyme. Science, 267(5194), 90-93. [Link]
-
Khavrutskii, I. V., et al. (2008). The role of the local electrostatic environment in amide-bond hydrolysis. The Journal of Physical Chemistry B, 112(23), 7057–7065. [Link]
-
Houston, Z. H. (2010). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Thesis, University of Missouri. [Link]
-
Le, T. N., et al. (2021). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 13(1), 1983053. [Link]
-
Creative Biolabs. (n.d.). ADC Stability Analysis Services. Creative Biolabs. [Link]
-
Wakankar, A. A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-72. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Ciaffoni, L., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PLoS One, 10(10), e0138973. [Link]
-
Houston, Z. H. (2010). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri Thesis. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1987). Phenyl carbamate esters of various N-substituted 2-aminobenzamides as prodrug forms for peroral delivery of phenolic drugs. International Journal of Pharmaceutics, 37(1-2), 135-143. [Link]
-
Christoffersen, R. E., & Ser-Dolinsky, J. (1975). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 64(7), 1146-1149. [Link]
-
Thompson, P., et al. (2017). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 8(10), 1035-1040. [Link]
-
D'Souza, M. J., & Topp, E. M. (2004). Amide bond hydrolysis. Journal of Pharmaceutical Sciences, 93(8), 1962-1979. [Link]
-
Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons. [Link]
-
D'Souza, M. J., & Topp, E. M. (2004). Amide bond hydrolysis. Journal of Pharmaceutical Sciences, 93(8), 1962-1979. [Link]
-
Kirby, A. J. (1996). The Amide Linkage: a Stable and Versatile Functional Group. Acta Chemica Scandinavica, 50, 203-210. [Link]
-
Kahne, D., & Still, W. C. (1988). Hydrolysis of a peptide bond in neutral water. Journal of the American Chemical Society, 110(22), 7529–7534. [Link]
-
Radzicka, A., & Wolfenden, R. (1995). A proficient enzyme. Science, 267(5194), 90-93. [Link]
-
Thompson, P., et al. (2017). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Med. Chem. Lett. 8(10), 1035–1040. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1987). Phenyl carbamate esters of various N-substituted 2-aminobenzamides as prodrug forms for peroral delivery of phenolic drugs. International journal of pharmaceutics, 37(1-2), 135-143. [Link]
-
Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic drugs. Pharmacology & therapeutics, 83(2), 67-123. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino Acid Carbamates As Prodrugs Of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 10. researchgate.net [researchgate.net]
- 11. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trying to Copy the Nature–the Amide Bond - Amrita Vishwa Vidyapeetham [amrita.edu]
- 21. researchgate.net [researchgate.net]
- 22. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Unlocking the Advantages of p-Nitrophenyl Carbonate in Bioconjugation and Beyond
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation and solid-phase synthesis, the choice of an activated ester is a critical decision that profoundly impacts reaction efficiency, yield, and the stability of the final product. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, a deeper dive into the chemical landscape reveals the distinct advantages offered by p-nitrophenyl (PNP) carbonates. This guide provides an in-depth, objective comparison of p-nitrophenyl carbonates with other commonly used activated esters, supported by experimental data and field-proven insights to empower you in making informed decisions for your specific application.
The Landscape of Activated Esters: A Primer
Activated esters are carboxylic acid derivatives designed to be reactive towards nucleophiles, most notably the primary amines found in proteins (e.g., the ε-amino group of lysine residues and the N-terminus). This reactivity facilitates the formation of stable covalent bonds, a cornerstone of techniques such as protein labeling, crosslinking, and solid-phase peptide synthesis. The ideal activated ester strikes a delicate balance: it must be reactive enough to ensure efficient conjugation under mild conditions, yet stable enough to resist premature hydrolysis in aqueous environments.
This guide will focus on a head-to-head comparison of p-nitrophenyl carbonates with two other widely used activated esters: N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters.
Unveiling the p-Nitrophenyl Carbonate Advantage: A Data-Driven Comparison
The superiority of p-nitrophenyl carbonates in certain applications stems from a unique combination of reactivity, stability, and the advantageous properties of its leaving group, p-nitrophenol.
Key Differentiators at a Glance
| Feature | p-Nitrophenyl Carbonate (PNP-carbonate) | N-Hydroxysuccinimide Ester (NHS-ester) | Tetrafluorophenyl Ester (TFP-ester) |
| Reactive Group | 4-Nitrophenyl Carbonate | N-Hydroxysuccinimide Ester | 2,3,5,6-Tetrafluorophenyl Ester |
| Linkage Formed | Urethane (Carbamate) | Amide | Amide |
| Optimal Reaction pH | 7.5 - 8.5[1] | 7.0 - 8.5[2][3] | Slightly higher than NHS esters |
| Reactivity/Kinetics | Generally slower reaction kinetics[1] | Generally faster reaction kinetics[1] | More reactive than NHS esters |
| Linkage Stability | Urethane linkage is generally considered more stable to hydrolysis than esters but can be less stable than amides under certain conditions.[2][4] | Amide linkage is highly stable and resistant to hydrolysis under physiological conditions.[2] | Amide linkage is highly stable. |
| By-product Monitoring | Release of p-nitrophenol allows for real-time spectrophotometric monitoring of the reaction at ~400 nm.[1] | Release of N-hydroxysuccinimide is less easily monitored directly by spectrophotometry. | Release of 2,3,5,6-tetrafluorophenol is not typically monitored spectrophotometrically. |
| Hydrolytic Stability of Reagent | Susceptible to hydrolysis, but generally more stable than NHS esters under certain conditions.[5] | Prone to hydrolysis, with a half-life that significantly decreases with increasing pH.[2][5] | Less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[5] |
The Power of a Spectroscopic Handle: Real-Time Reaction Monitoring
A standout feature of p-nitrophenyl carbonates is the release of the chromogenic p-nitrophenolate ion upon reaction with an amine or hydrolysis.[1][6] This bright yellow compound has a distinct absorbance maximum around 400 nm, allowing for the straightforward, real-time monitoring of reaction progress using a standard spectrophotometer.[1][7][8] This intrinsic property provides a significant experimental advantage, enabling researchers to:
-
Optimize reaction conditions: The rate of p-nitrophenol release can be used to quickly assess the impact of variables such as pH, temperature, and reactant concentrations.
-
Determine reaction endpoints: By monitoring the absorbance at 400 nm until it plateaus, the completion of the reaction can be accurately determined, preventing unnecessary extensions of reaction time or premature workup.
-
Quantify reaction kinetics: The rate of p-nitrophenol formation can be used to calculate reaction rate constants, providing valuable data for mechanistic studies and process development.
In contrast, the by-products of NHS and TFP ester reactions, N-hydroxysuccinimide and 2,3,5,6-tetrafluorophenol respectively, do not have the same convenient spectroscopic properties, making real-time monitoring more challenging.[1]
Enhanced Stability and Controlled Reactivity
While NHS esters are known for their high reactivity, this can be a double-edged sword. Their rapid hydrolysis, especially at the optimal pH for amine coupling (pH 8-8.5), can lead to a significant reduction in conjugation efficiency.[3][5] The half-life of an NHS ester can be as short as a few minutes at pH 8.5.[5]
p-Nitrophenyl carbonates, while still susceptible to hydrolysis, often exhibit greater stability in aqueous buffers compared to NHS esters, particularly at neutral to slightly alkaline pH.[5] This enhanced stability translates to a longer effective lifetime of the reagent in the reaction mixture, which can lead to higher overall conjugation yields, especially in dilute reaction conditions or with less reactive amines.
Furthermore, the generally slower reaction kinetics of p-nitrophenyl carbonates can be advantageous in situations where controlled modification is desired.[1] This allows for more precise control over the degree of labeling and can minimize the risk of over-modification, which can be detrimental to the biological activity of proteins.
The Urethane Linkage: A Stable and Versatile Connection
The reaction of a p-nitrophenyl carbonate with a primary amine results in the formation of a stable urethane (carbamate) linkage.[1] While amide bonds formed from NHS and TFP esters are renowned for their exceptional stability, urethane bonds also offer robust resistance to hydrolysis under physiological conditions.[2][4] For many bioconjugation applications, the stability of the urethane linkage is more than sufficient, providing a reliable and durable connection between the molecule of interest and the substrate.
Experimental Design: A Comparative Protocol for Protein Labeling
To provide a practical illustration of the differences between p-nitrophenyl carbonates and NHS esters, the following is a detailed protocol for a comparative protein labeling experiment. This protocol is designed to be a self-validating system, allowing for a direct comparison of conjugation efficiency.
Objective: To compare the labeling efficiency of a model protein (e.g., Bovine Serum Albumin, BSA) with a p-nitrophenyl carbonate-activated fluorescent dye and an NHS ester-activated fluorescent dye.
Materials:
-
Bovine Serum Albumin (BSA)
-
p-Nitrophenyl carbonate-activated fluorescent dye (e.g., FITC-PNP)
-
NHS ester-activated fluorescent dye (e.g., FITC-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M), pH 8.3
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Fluorometer
Experimental Workflow:
Caption: A streamlined workflow for the comparative labeling of a protein with PNP-carbonate and NHS-ester activated dyes.
Detailed Protocol:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Dye Stock Solution Preparation: Prepare 10 mg/mL stock solutions of both PNP-FITC and NHS-FITC in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
In two separate microcentrifuge tubes, add 1 mg of the BSA solution.
-
To each tube, add 0.1 M sodium bicarbonate buffer (pH 8.3) to bring the final reaction volume to 1 mL.
-
To the first tube, add a 10-fold molar excess of the PNP-FITC stock solution.
-
To the second tube, add a 10-fold molar excess of the NHS-FITC stock solution.
-
For the PNP-FITC reaction, monitor the increase in absorbance at 400 nm to observe the release of p-nitrophenol.
-
Incubate both reactions for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Equilibrate two size-exclusion chromatography columns with PBS.
-
Apply the entire volume of each reaction mixture to a separate column.
-
Elute with PBS and collect fractions.
-
Identify the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Analysis:
-
For each labeled protein, measure the absorbance at 280 nm (for protein concentration) and 495 nm (for FITC concentration).
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max of dye × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:
-
A_max is the absorbance of the dye at its maximum wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for BSA, ~43,824 M⁻¹cm⁻¹).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for FITC, ~0.35).
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength (for FITC, ~70,000 M⁻¹cm⁻¹).
-
-
Compare the DOL values obtained for the PNP-FITC and NHS-FITC labeled BSA to determine the relative labeling efficiency under these conditions.
-
Visualizing the Reaction Mechanisms
The fundamental difference in the reaction of p-nitrophenyl carbonates and NHS esters with primary amines lies in the structure of the activated ester and the resulting covalent bond.
Caption: Reaction of p-nitrophenyl carbonate and an NHS ester with a primary amine, forming urethane and amide linkages, respectively.
Conclusion: Making the Right Choice for Your Application
The selection of an activated ester is not a one-size-fits-all decision. While NHS esters are a reliable and widely used tool, p-nitrophenyl carbonates offer a compelling set of advantages that can be transformative in specific experimental contexts. The ability to monitor reaction progress in real-time, coupled with their enhanced stability and controlled reactivity, makes p-nitrophenyl carbonates a superior choice for applications demanding precise control and optimization. By understanding the nuances of each reagent and leveraging the data-driven insights provided in this guide, researchers can confidently select the optimal activated ester to achieve their scientific goals with greater efficiency and success.
References
- BenchChem. (2025). Urethane vs.
- ResearchGate. (2021).
- BenchChem. (2025). m-PEG7-4-nitrophenyl carbonate vs.
- Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of alkyl chains. Canadian Journal of Chemistry, 66(12), 3027-3033.
- BenchChem. (2025). A Comparative Guide to Amide vs.
- BenchChem. (2025). m-PEG7-4-nitrophenyl carbonate vs.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- ResearchGate. (2018). Hydrolysis stability between urethane and ester in base condition?.
- IRE Journals. (2025).
- Poultry Science. (1967).
- PubMed. (2009). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism.
- UMCS.
- Google Patents. (2021). CN113624700A - Method for detecting p-nitrophenol.
- ChemRxiv. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.
- SpringerLink. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
- BOC Sciences. NHS Esters for Antibody Labeling.
- NIH. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
- ResearchGate. (2011). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism.
- NIH. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms.
- CONICET. (2018). mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights.
- ScienceOpen. (2020). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
- ResearchGate. (2020).
- Glen Research. (2021). Application Note – Protein Labeling with NHS Esters.
- ResearchGate. (2016). Amide bonds; (a) nylon, (b) polyurethane, and (c) polypeptide.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Amide Linkage: Structural Significance in Chemistry, Biochemistry, and ... - Google 圖書 [books.google.com.tw]
- 8. emerginginvestigators.org [emerginginvestigators.org]
Technical Guide: Comparative Analysis of Boc vs. Fmoc Protected PEG Linkers in Bioconjugation
[1]
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and therapeutic peptides, the Polyethylene Glycol (PEG) linker acts as the critical bridge determining solubility, pharmacokinetics, and efficacy.[1] The choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies is not merely a matter of synthetic preference but a determinant of payload stability and conjugate purity.
-
Fmoc-PEG is the industry standard for solid-phase synthesis (SPPS) due to its mild, base-labile deprotection, making it compatible with acid-sensitive payloads (e.g., hydrazone linkers). However, the hydrophobicity of the Fmoc group can induce aggregation in longer PEG chains.
-
Boc-PEG offers superior solubility and is essential for base-sensitive moieties (e.g., esters, thioesters). It requires harsh acidic deprotection (TFA), which limits its utility with acid-labile payloads but makes it ideal for "difficult" sequences prone to aggregation.
Mechanistic Foundation & Orthogonality
To control the conjugation process, one must understand the cleavage mechanisms. The orthogonality of these groups allows for the precise sequential assembly of complex bioconjugates.[2]
Deprotection Pathways[4][5]
The following diagram illustrates the chemical causality behind the deprotection steps. Note the distinct reagents required, which dictate the compatibility with the rest of the molecule.
Figure 1: Mechanistic flow of Boc vs. Fmoc deprotection. Boc relies on acidolysis generating volatile isobutene, while Fmoc relies on beta-elimination generating dibenzofulvene.
Critical Performance Comparison
As an application scientist, I evaluate these linkers based on three pillars: Solubility , Orthogonality , and Purity .
Comparative Data Matrix[4]
| Feature | Fmoc-PEG Linkers | Boc-PEG Linkers |
| Primary Utility | Solid Phase Synthesis (SPPS), Acid-sensitive payloads.[3] | Solution Phase, Base-sensitive payloads, Aggregation-prone sequences.[3] |
| Deprotection | Base: 20% Piperidine in DMF.[3][4] | Acid: 50% TFA in DCM (or neat TFA). |
| Solubility Profile | Amphiphilic: Fmoc is hydrophobic; PEG is hydrophilic. Can cause gelation in short PEGs. | High: Boc is small and less hydrophobic. Excellent solubility in organic solvents. |
| By-products | Dibenzofulvene (must be scavenged by excess piperidine). | Isobutene (gas) and t-butyl cations (must be scavenged to prevent alkylation). |
| Stability | Stable to Acid (TFA). Unstable to Base. | Stable to Base. Unstable to Acid/Heat. |
| Aggregation Risk | Moderate (Fmoc-Fmoc stacking interactions). | Low (Boc disrupts hydrogen bonding). |
The "Solubility Paradox" of Fmoc-PEGs
A common failure mode in Fmoc-PEG synthesis is the solubility mismatch .
-
The Issue: The Fmoc group is a large, aromatic, hydrophobic moiety. The PEG chain is hydrophilic. In short PEG linkers (PEG < 4 units), the Fmoc group dominates, making the molecule insoluble in water and potentially difficult to dissolve in pure methanol.
-
The Fix: Use dipolar aprotic solvents like DMF or NMP. For longer PEGs (PEG > 8), the polymer chain masks the Fmoc hydrophobicity, improving solubility.
Experimental Protocols
These protocols are designed to be self-validating . The inclusion of monitoring steps (TLC/Kaiser Test) ensures you do not proceed with incomplete reactions.
Protocol A: Fmoc Deprotection (Standard SPPS)
Best for: Automated synthesis, acid-sensitive drug payloads.
Reagents:
Procedure:
-
Swelling: Swell the resin-bound Fmoc-PEG-conjugate in DMF for 20 minutes. Causality: PEG chains can collapse in non-polar solvents; swelling ensures reagent access.
-
Deprotection: Add 20% Piperidine/DMF (5-10 mL per gram of resin). Agitate for 5 minutes. Drain.
-
Repeat: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes.
-
Validation (The "Eye" Test): The solution should turn slightly yellow due to the dibenzofulvene-piperidine adduct.
-
Wash: Wash heavily with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue bead: Free amine present (Success).
-
Colorless: Incomplete deprotection (Repeat step 3).
-
Protocol B: Boc Deprotection (Solution Phase)
Best for: Large scale solution synthesis, base-sensitive linkers (e.g., esters).
Reagents:
-
Scavenger: TIPS (Triisopropylsilane) or Water (2.5%).
Procedure:
-
Dissolution: Dissolve Boc-PEG-Linker in DCM (concentration ~0.1 M).
-
Acidification: Cool to 0°C. Slowly add TFA to reach a final concentration of 50% (v/v) TFA/DCM. Note: Adding scavengers (2.5% TIPS) is critical if your molecule contains electron-rich aromatic rings (e.g., Tryptophan, Tyrosine) to prevent t-butyl alkylation.
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Work-up: Evaporate TFA/DCM under reduced pressure (rotary evaporator).
-
Precipitation: Add cold diethyl ether to the residue. The deprotected PEG-amine salt should precipitate.
-
Validation: Analyze by LC-MS. Look for the mass shift corresponding to the loss of the Boc group (-100 Da).
Strategic Decision Matrix
Use this workflow to select the correct protecting group for your specific bioconjugation challenge.
Figure 2: Decision tree for selecting PEG protecting groups based on payload stability.
Expert Insights & Troubleshooting
The "Scavenger" Imperative
In Boc chemistry, the t-butyl cation generated during deprotection is an electrophile. If not quenched, it will re-attach to nucleophilic side chains (Cys, Tyr, Trp).
-
Rule: Always use a "Cocktail" for cleavage (e.g., TFA/TIPS/H2O 95:2.5:2.5) rather than neat TFA.
Dibenzofulvene Aggregation
In Fmoc chemistry, the dibenzofulvene byproduct is usually scavenged by piperidine. However, in large-scale synthesis, excess dibenzofulvene can precipitate or polymerize.
-
Rule: Ensure high wash volumes of DMF after deprotection to remove these hydrophobic adducts before the next coupling step.
Storage Stability
-
Fmoc-PEG: Store at -20°C. Hygroscopic. If moisture enters, spontaneous hydrolysis can occur over months.
-
Boc-PEG: Generally more shelf-stable at room temperature, but -20°C is recommended to prevent slow acid-catalyzed degradation if trace acid is present in the atmosphere.
References
Sources
- 1. purepeg.com [purepeg.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: t-butoxycarboxy-PEG4-para-Nitrophenyl carbonate
Executive Summary: Safety as a Purity Metric
As a Senior Application Scientist, I cannot overstate this principle: With activated PEG reagents, operator safety and reagent integrity are the same variable.
The primary hazard of t-butoxycarboxy-PEG4-para-Nitrophenyl carbonate (t-Boc-PEG4-PNP) is the hydrolysis of the nitrophenyl carbonate ester. This reaction releases p-nitrophenol , a toxic irritant. Crucially, moisture from your breath or skin not only exposes you to this toxin but simultaneously deactivates your expensive linker.
By strictly following the PPE and handling protocols below, you protect your respiratory health and ensure your conjugation efficiency remains >95%.
Risk Assessment & Hazard Identification
Before opening the freezer, understand what you are handling. This compound is a heterobifunctional linker containing an acid-labile protecting group (Boc) and an amine-reactive active ester (PNP carbonate).
| Hazard Component | Mechanism of Action | Physiological Risk | Experimental Risk |
| PNP Carbonate | Electrophilic attack on amines / Hydrolysis | Skin/Eye/Respiratory Irritant. Sensitizer.[1] | Rapid hydrolysis in moist air deactivates the linker. |
| p-Nitrophenol | Byproduct of reaction or hydrolysis | Toxic if swallowed/inhaled. Causes methemoglobinemia (rare in lab scale). | Intense yellow color indicates reagent degradation. |
| t-Boc Group | Acid-labile protecting group | Minimal direct toxicity. | Premature deprotection if exposed to strong acids. |
| PEG Backbone | Polymer chain | Low toxicity. | Hygroscopic; attracts moisture that fuels hydrolysis. |
PPE Selection Matrix
Standard "lab safety" is insufficient for high-value activated PEGs. You must adopt a "Contamination Control" mindset.
Core PPE (Mandatory for All Tasks)
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Why? PNP dust is fine and can bypass standard safety glasses.
-
Body Protection: Lab coat, buttoned to the neck. Long sleeves required.
-
Hand Protection: Double-gloving is the standard.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4 mil) or Neoprene.
-
Rationale: The outer glove protects the operator; the inner glove protects the sample when the outer glove is removed to touch common surfaces (door handles, pipettes).
-
Task-Specific PPE Adjustments
| Task Intensity | Scenario | Additional PPE / Engineering Controls |
| Level 1: Storage & Transport | Moving sealed bottle from -20°C to bench. | Thermal Gloves: Cold burns from -20°C packs are common. |
| Level 2: Weighing & Aliquoting | Opening bottle, weighing solid powder. | Fume Hood (Mandatory): Face velocity 80-100 fpm. Use an anti-static gun to prevent PEG powder "fly-away." |
| Level 3: Solubilization | Dissolving in DMF/DMSO. | Sash Height: Keep sash at lowest working position. Splash risk is highest here. |
| Level 4: Spill Cleanup | Powder spill >100mg. | N95/P100 Respirator: If spill occurs outside a hood. |
Operational Protocol: The "Cold Chain" Workflow
Objective: Move from storage to reaction without introducing water.
Step 1: Equilibration (The Critical Pause)
-
Action: Remove the bottle from the -20°C freezer. Place it in a desiccator or on the bench.
-
Wait Time: Allow 30–60 minutes for the bottle to reach room temperature.
-
Causality: If you open a cold bottle, atmospheric moisture will flash-condense onto the reagent. This initiates hydrolysis, releasing p-nitrophenol and ruining the reagent for future use.
Step 2: The Weighing Environment
-
Setup: Place the balance inside the fume hood. If this is impossible, use a tared scrupulously dry vial to transport the solid.
-
Atmosphere: Ideally, flush the headspace of the bottle with Nitrogen or Argon immediately after opening.
Step 3: Solubilization
-
Solvent: Use anhydrous DMF or DMSO.
-
Visual Check: The solution should be colorless or very pale yellow.
-
Self-Validation: If the solution turns bright yellow immediately upon adding solvent, your solvent is wet or the reagent has already hydrolyzed (releasing p-nitrophenol). Abort the experiment.
Step 4: Reaction
-
Buffer: Avoid buffers with primary amines (Tris, Glycine) unless you intend to quench the reaction. Use Phosphate (PBS) or HEPES.
Workflow Visualization
Figure 1: The "Cold Chain" handling workflow designed to prevent moisture-induced hydrolysis.
Disposal Protocol: Quenching the Active Ester
Never dispose of active PNP carbonates directly into organic waste bins. Unreacted carbonates can react with amines in the waste container, creating heat or pressure.
The "Yellow Flag" Quenching Method
-
Segregate: Collect all waste streams (pipette tips, leftover solution) in a dedicated beaker in the hood.
-
Quench: Add a 10% solution of Sodium Carbonate or Tris Buffer (pH > 8.5) to the waste.
-
Observe: The solution will turn bright yellow .
-
Wait: Allow to stand for 1-2 hours until the yellow color stabilizes (indicating all reactive species are consumed).
-
Dispose: Adjust pH to neutral (6-8) if required by local EHS, then pour into the Aqueous Hazardous Waste container (contaminated with organics).
Disposal Logic Flow
Figure 2: The quenching protocol ensures no reactive esters enter the waste stream.
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes. If skin turns yellow, the PNP has absorbed/stained. Seek medical attention if irritation persists.
-
Eye Contact: Flush with water for 15 minutes.[2][7] Seek immediate medical attention (PNP is an eye irritant).[8]
-
Spill (Solid): Do not sweep (creates dust).[7] Cover with wet paper towels (to dampen), then scoop into a bag. Clean area with 1N NaOH (turns yellow) followed by water.
References
-
BroadPharm. (2024).[2] Safety Data Sheet: N-(Azido-PEG2)-N-PEG4-t-butyl ester (Analogous PEG Reagent Safety). Retrieved from
-
BenchChem. (2025).[7][9] Essential Safety and Operational Guide for Propargyl-PEG4-5-nitrophenyl Carbonate.[7] Retrieved from
-
National Institutes of Health (NIH). (2020). Temperature-activated PEG surface segregation controls the protein repellency of polymers.[10][11] Retrieved from
-
International Labour Organization (ILO). (2018). ICSC 0066 - p-NITROPHENOL (International Chemical Safety Cards). Retrieved from
-
University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents.[12][13] Retrieved from
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. broadpharm.com [broadpharm.com]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.pt [fishersci.pt]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-activated PEG surface segregation controls the protein repellency of polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epfl.ch [epfl.ch]
- 13. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
